4-amino-1-methyl-1H-pyrazole-3-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-2-3(6)4(8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAKWMDYLMOHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424500 | |
| Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-40-9 | |
| Record name | 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3920-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-1-methyl-1H-pyrazole-3-carboxamide Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 4-amino-1-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the prevalent synthetic strategies for accessing this vital heterocyclic motif and its derivatives. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and present comparative data to inform methodological choices. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of the synthesis of these important compounds.
Introduction: The Significance of the Pyrazole Core
The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The specific substitution pattern of this compound is of particular interest as it serves as a versatile platform for creating potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and immunology.[1][2][4] For instance, derivatives of this scaffold have shown potent activity against Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1][2][5]
The strategic placement of the amino group at the C4 position and the carboxamide at C3 allows for diverse functionalization, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This guide will primarily focus on two robust and widely adopted synthetic routes: the reduction of a 4-nitro intermediate and the direct amination of a 4-halo precursor.
Primary Synthetic Strategy: The Nitro Intermediate Route
This is arguably the most common and well-established pathway to the target scaffold. It relies on the synthesis of a stable, crystalline intermediate, 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid, which is then elaborated into the final product. The causality behind this multi-step approach lies in the high reliability and scalability of each individual transformation.
Synthesis of the Pyrazole Ring
The initial challenge is the construction of the substituted pyrazole ring. A frequent starting point is 4-nitropyrazole-3-carboxylic acid.[6] This precursor can be synthesized from 3(5)-methyl-1H-pyrazole through established nitration procedures.[6]
N-Methylation of the Pyrazole Ring
With the core ring system in hand, the next critical step is the regioselective methylation of the pyrazole nitrogen. The reaction of 4-nitro-3(5)-pyrazolecarboxylic acid with methylating agents can yield a mixture of isomeric products (1-methyl-4-nitro-3-pyrazolecarboxylic acid and 1-methyl-4-nitro-5-pyrazolecarboxylic acid).[7] The choice of methylating agent and reaction conditions is therefore crucial to maximize the yield of the desired N1-methyl isomer.
Amide Bond Formation
The carboxylic acid at the C3 position is then converted to the desired carboxamide. This is a standard transformation in organic synthesis. The carboxylic acid is first activated, typically by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[1] The resulting activated species is then reacted with the desired amine to furnish the 1-methyl-4-nitro-1H-pyrazole-3-carboxamide derivative.[1][8]
Reduction of the Nitro Group
The final and pivotal step in this sequence is the reduction of the nitro group at the C4 position to the primary amine. This transformation introduces the key amino functionality. Several reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.
-
Catalytic Hydrogenation: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is a clean and efficient method.
-
Metal-based Reductants: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are also effective.
-
Other Methods: Sodium dithionite has also been successfully used for this reduction.[3]
The overall synthetic workflow for this strategy is depicted below.
Caption: Synthetic workflow via the nitro intermediate route.
Alternative Strategy: Direct C-N Coupling
An alternative and more convergent approach involves the direct formation of the C4-N bond on a pre-formed 4-halopyrazole ring. This strategy can be advantageous as it avoids the use of nitrating agents and the subsequent reduction step. The key transformations are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][9]
Synthesis of the 4-Halopyrazole Intermediate
This route begins with the synthesis of a 1-methyl-4-halo-1H-pyrazole-3-carboxamide. The halogen, typically bromine or iodine, serves as a handle for the subsequent C-N bond formation.
Palladium or Copper-Catalyzed Amination
The C4-amino group is installed using a palladium or copper-catalyzed cross-coupling reaction.[4][9]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and widely used method for forming C-N bonds.[4] It typically involves a palladium catalyst (e.g., Pd(dba)₂), a suitable phosphine ligand (e.g., tBuDavePhos), and a base. The choice of ligand is critical for the efficiency of the reaction.[4]
-
Copper-Catalyzed Amination (Ullmann Condensation): Copper(I) iodide (CuI) can also mediate this coupling, particularly for alkylamines that may be challenging substrates for palladium catalysis.[4][9]
The choice between palladium and copper catalysis often depends on the specific amine being coupled. For instance, CuI-mediated reactions have been shown to be effective for alkylamines possessing a β-hydrogen.[4][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Compound 1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide - Chemdiv [chemdiv.com]
- 9. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of 4-amino-1-methyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of 4-amino-1-methyl-1H-pyrazole-3-carboxamide, a key heterocyclic building block in medicinal chemistry. Drawing from available data on the compound and its close structural analogs, this document outlines its physicochemical properties, spectroscopic and chromatographic characterization methods, and discusses its relevance in the synthesis of pharmacologically active molecules.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a foundational motif in medicinal chemistry, present in a wide array of compounds with diverse biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties. The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for oncological applications. Its strategic placement of amino and carboxamide functional groups on the N-methylated pyrazole core allows for versatile chemical modifications, making a thorough understanding of its characterization essential for its effective use in drug discovery pipelines.
Physicochemical Properties
A foundational aspect of characterizing any chemical entity is the determination of its physicochemical properties. These parameters are critical for predicting its behavior in various experimental and physiological settings, including solubility, stability, and membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| CAS Number | 3920-40-9 | PubChem[1] |
| Predicted Melting Point | 141.72 °C | Chemchart[2] |
| Predicted Water Solubility | 20040.7 mg/L | Chemchart[2] |
Note: The melting point and water solubility are predicted values. For comparison, the structurally similar compound 4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide has a reported melting point of 98-101 °C.[3][4]
Synthesis and Purification
While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for pyrazole ring formation. A common and effective route involves the condensation of a β-ketonitrile with a hydrazine derivative.
Conceptual Synthetic Workflow
A plausible synthetic route would begin with a Claisen condensation to form a β-ketonitrile, followed by cyclization with methylhydrazine. Subsequent functional group manipulations would then lead to the target compound.
Caption: Conceptual workflow for the synthesis of this compound.
Purification: Purification of the final product would likely involve recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a crystalline solid. The purity of the compound would then be assessed by the analytical techniques described below.
Spectroscopic and Chromatographic Characterization
A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR should be employed.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the N-methyl protons, the amine protons, and the carboxamide protons. The chemical shifts will be influenced by the electronic environment of each proton. For instance, the pyrazole ring proton will likely appear in the aromatic region, while the N-methyl protons will be a sharp singlet in the aliphatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the carboxamide, the carbons of the pyrazole ring, and the N-methyl carbon.
Experimental Considerations:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar compounds containing exchangeable protons (NH₂), as it allows for the observation of these protons.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm).
-
Rationale: The combination of ¹H and ¹³C NMR, along with 2D techniques such as COSY and HSQC, allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Data:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (140.14 m/z) is expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. For example, cleavage of the carboxamide group may be observed.
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound.
A Self-Validating HPLC Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the moderate polarity of the analyte.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of any potential impurities with a wide range of polarities.
-
Solvent A: 0.1% Formic acid in water. The acid improves peak shape for the basic amine functionality.
-
Solvent B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (likely in the range of 254-280 nm).
-
Validation: The method should be validated for linearity, precision, and accuracy using a certified reference standard if available. The peak purity can be assessed using a photodiode array (PDA) detector.
Caption: A typical workflow for the HPLC analysis of this compound.
Biological Significance and Applications
While the direct biological activity of this compound is not extensively reported, its primary significance lies in its role as a key building block for the synthesis of potent kinase inhibitors.
Role in Kinase Inhibitor Synthesis
This pyrazole derivative is a common starting material for the synthesis of compounds targeting Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[5][6] The 4-amino group provides a reactive handle for the introduction of various heterocyclic substituents, which can interact with the hinge region of the kinase domain. The 3-carboxamide group can be modified to interact with the solvent-exposed region of the ATP-binding pocket.
Caption: The role of this compound as a precursor to FLT3 kinase inhibitors.
Safety and Handling
Potential Hazards:
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[4]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its characterization relies on a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive framework for its characterization based on established analytical principles and data from closely related analogs. Researchers and drug development professionals should utilize these methodologies to ensure the quality and integrity of this important synthetic intermediate.
References
- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96 139756-02-8 [sigmaaldrich.com]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of 4-amino-1-methyl-1H-pyrazole-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted pyrazole ring, is a common scaffold in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in molecular interactions. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, addressing the core principles behind the expected spectral features.
A Note on Data Origin: As of the compilation of this guide, publicly accessible, peer-reviewed experimental spectroscopic data for this compound is limited. Therefore, the nuclear magnetic resonance (NMR) and infrared (IR) spectral data presented herein are predicted based on established computational models and validated through comparative analysis with structurally related pyrazole derivatives. This approach provides a robust framework for interpreting experimentally acquired data.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound, with the IUPAC systematic numbering, is presented below. The unique arrangement of substituents on the pyrazole ring gives rise to a distinct spectroscopic fingerprint.
Structure of this compound
discovery of pyrazole carboxamide compounds in medicinal chemistry
An In-depth Technical Guide to the Discovery of Pyrazole Carboxamide Compounds in Medicinal Chemistry
Abstract
The pyrazole carboxamide scaffold represents one of the most versatile and enduring "privileged structures" in modern medicinal chemistry. Its unique combination of synthetic accessibility, metabolic stability, and rich three-dimensional topology allows it to serve as a foundational core for targeting a vast array of biological entities, from enzymes and G-protein coupled receptors (GPCRs) to kinases and allosteric sites. This technical guide, intended for researchers and drug development professionals, eschews a conventional review format. Instead, it presents a narrative journey through landmark case studies, each illustrating a distinct chapter in the evolution of this remarkable scaffold. We will deconstruct the strategic rationale behind the discovery of blockbuster drugs and pivotal research compounds, providing not just the "what" but the critical "why" that drove experimental design, lead optimization, and synthetic strategy.
Part 1: The Blockbuster Template - Selective COX-2 Inhibition and the Celecoxib Story
The story of the pyrazole carboxamide scaffold's rise to prominence is inextricably linked with the development of selective COX-2 inhibitors. This chapter serves as a foundational case study in rational drug design, where a clear biochemical hypothesis paved the way for a multi-billion dollar drug class.
The Scientific Premise: A Tale of Two Isoforms
In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms revolutionized the understanding of nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
-
COX-1: A constitutively expressed enzyme responsible for producing homeostatic prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation.[2]
-
COX-2: An inducible enzyme, significantly upregulated at sites of inflammation, that is the primary mediator of inflammatory prostaglandins.[1][2]
This dichotomy presented a compelling therapeutic hypothesis: selectively inhibiting COX-2 would deliver potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the severe gastrointestinal side effects of traditional NSAIDs.[1]
From Lead to Legend: The Structure-Activity Relationship (SAR) of Diaryl Heterocycles
The research team at G.D. Searle (later Pfizer) identified that a 1,5-diarylpyrazole core could serve as a template for selective COX-2 inhibitors.[3] The key to selectivity lay in exploiting a subtle difference between the two enzyme active sites: a valine residue in COX-2 creates a larger, more accommodating side pocket compared to the isoleucine at the equivalent position (523) in COX-1.[3]
The SAR campaign was guided by this structural insight, leading to the following critical discoveries for the 1,5-diarylpyrazole class:
-
Adjacent Aryl Rings: Two aromatic rings must be on adjacent positions of the central pyrazole ring for optimal COX-2 inhibition.[3]
-
The Selectivity "Anchor": A polar sulfonamide (SO₂NH₂) or methylsulfone (SO₂CH₃) group on the N1-phenyl ring was found to be essential.[2] This group anchors into the COX-2-specific side pocket, a binding interaction that is sterically hindered in COX-1.[1]
-
Potency and Lipophilicity: A trifluoromethyl (CF₃) group at the C3 position of the pyrazole provided superior potency and selectivity.[3]
This systematic optimization culminated in the discovery of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, later named Celecoxib .[3]
| Compound | C1-Phenyl Substituent | C5-Phenyl Substituent | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Analog 1 | p-OCH₃ | p-CH₃ | 15 | 0.1 | 150 |
| Celecoxib | p-SO₂NH₂ | p-CH₃ | >100 | 0.04 | >2500 |
| Analog 2 | p-SO₂NH₂ | H | >100 | 0.2 | >500 |
Data synthesized from principles described in cited literature.[3]
Workflow & Mechanism of Action
The discovery process followed a now-classic medicinal chemistry workflow, from hypothesis to clinical candidate.
Caption: Celecoxib Discovery Workflow.
Celecoxib binds reversibly to the COX-2 enzyme, preventing arachidonic acid from entering the active site and being converted into inflammatory prostaglandin precursors.[1]
Experimental Protocol: Synthesis of Celecoxib
A common and fundamental approach for synthesizing the 1,5-diarylpyrazole core of Celecoxib involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][4]
Step 1: Synthesis of the 1,3-Diketone Intermediate
-
To a solution of 4'-methylacetophenone in a suitable solvent (e.g., toluene), add a strong base such as sodium methoxide.
-
Slowly add ethyl trifluoroacetate to the mixture at room temperature.
-
Stir the reaction for 12-24 hours until the formation of the intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with an aqueous acid (e.g., HCl) and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diketone. Purify via recrystallization or column chromatography.
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
Dissolve the purified 1,3-diketone from Step 1 in ethanol.
-
Add an equimolar amount of (4-sulfamoylphenyl)hydrazine hydrochloride to the solution.
-
Heat the mixture to reflux for 4-8 hours. The reaction progress is monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, Celecoxib, will often precipitate out of solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure Celecoxib.[1][4]
Part 2: A Cautionary Tale for the CNS - The Rise and Fall of Rimonabant
The successful application of the pyrazole carboxamide core in Celecoxib inspired its exploration for other targets. The discovery of Rimonabant, a selective cannabinoid-1 (CB1) receptor antagonist, showcases the scaffold's adaptability but also serves as a critical lesson in the complexities of targeting the central nervous system (CNS).
The Scientific Premise: Targeting the Endocannabinoid System
The endocannabinoid system, particularly the CB1 receptor, is densely expressed in the brain and plays a crucial role in regulating appetite and energy balance.[5] The therapeutic hypothesis was that blocking the CB1 receptor could decrease appetite and food intake, offering a novel mechanism for treating obesity.[5][6] Rimonabant, developed by Sanofi-Aventis, was the first-in-class selective CB1 receptor blocker to be approved for this indication.[6]
Lead Identification and SAR
The lead compound, SR141716A (Rimonabant), is a diarylpyrazole carboxamide.[7] Structure-activity relationship studies revealed strict requirements for potent and selective CB1 antagonism:
-
N1-Substituent: A 2,4-dichlorophenyl group at the N1 position of the pyrazole ring is critical for high affinity.[8]
-
C3-Substituent: A carboxamide group at the C3 position, specifically linked to a piperidinyl ring, was found to be optimal.[7][8]
-
C5-Substituent: A para-substituted phenyl ring at the C5 position enhances potency. A 4-chlorophenyl group was chosen for Rimonabant.[7]
Interestingly, replacing the C5-chlorophenyl with an iodophenyl group produced a compound with utility as a SPECT ligand for in-vivo receptor imaging, demonstrating the scaffold's versatility for creating research tools.[8]
The Inevitable Downfall: On-Target Side Effects
Rimonabant was approved in Europe in 2006.[6] However, post-market surveillance and clinical trial data revealed a significant incidence of serious psychiatric side effects, including depression, anxiety, and suicidal ideation, in a subset of patients.[6] These adverse events were not off-target effects but were directly linked to the blockade of the CB1 receptor, which is also heavily involved in mood and emotional regulation. The drug was withdrawn worldwide in 2008, highlighting a crucial principle: even with a highly selective compound, modulating a biological target with broad physiological roles can lead to an unacceptable risk-benefit profile.[6][9]
Experimental Protocol: Synthesis of Rimonabant
The chemical synthesis of Rimonabant is well-documented and follows a multi-step process.[10][11]
Step 1: Diketo Ester Formation
-
Condense 4-chloro propiophenone with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the corresponding diketo ester intermediate.[11]
Step 2: Pyrazole Formation
-
React the diketo ester with 2,4-dichlorophenylhydrazine hydrochloride in a suitable solvent like ethanol under acidic catalysis.
-
Heat the mixture to reflux to facilitate the cyclocondensation reaction, forming the ethyl 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
Step 3: Saponification
-
Hydrolyze the ethyl ester to the corresponding carboxylic acid using a base like sodium hydroxide in an aqueous/alcoholic solution, followed by acidic workup.
Step 4: Amide Coupling
-
Activate the pyrazole-3-carboxylic acid from Step 3, for example, by converting it to the acyl chloride using thionyl chloride (SOCl₂).
-
React the activated acyl chloride with 1-aminopiperidine in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the final product, Rimonabant.[11]
Part 3: The Modern Era - A Privileged Scaffold for Kinase Inhibition
The pyrazole ring is a premier "privileged structure" for developing protein kinase inhibitors.[12][13] Its ability to form key hydrogen bonds with the kinase hinge region, combined with the diverse chemical space accessible from its substitution points, makes the pyrazole carboxamide an ideal starting point for targeting this critical enzyme class, which is often dysregulated in cancer and inflammatory diseases.[12][14]
The Kinase Opportunity: Targeting Aberrant Cell Signaling
Protein kinases regulate nearly all aspects of cell life by phosphorylating specific protein substrates.[12] Aberrant kinase activity is a hallmark of many cancers. Small molecules that can selectively block the ATP-binding site of a specific kinase offer a powerful therapeutic strategy.[13]
Case Study: Pyrazole-4-Carboxamides as Aurora Kinase Inhibitors
Aurora kinases A and B are critical regulators of cell division, and their abnormal expression is linked to chromosomal instability and cancer.[15] This has made them attractive targets for anticancer drug development. Recent studies have identified novel pyrazole-4-carboxamide analogues as potent dual inhibitors of Aurora A and B.[15]
Starting from a pyrazole-4-carboxamide hit, researchers performed systematic modifications to optimize potency and cellular activity.
-
SAR at R1 and R2: Studies have shown that bulky, electron-withdrawing substituents at certain positions of the scaffold are favored for inhibitory activity against Aurora A kinase.[16]
-
Mechanism of Action: Lead compounds, such as compound 6k from one study, were shown to inhibit the phosphorylation of downstream targets of Aurora A (Thr288) and Aurora B (Histone H3), confirming their on-target mechanism.[15]
-
Cellular Effect: These compounds effectively arrested the cell cycle at the G2/M phase and induced cell death, consistent with the biological role of Aurora kinases.[15]
| Target | IC₅₀ (nM) |
| Aurora A | 16.3 |
| Aurora B | 20.2 |
| HeLa (Cell line) | 430 |
| HepG2 (Cell line) | 670 |
Data from a study on pyrazole-4-carboxamide analogues.[15]
General Workflow for Kinase Inhibitor Discovery
The process of discovering a kinase inhibitor is a multi-stage funnel, designed to identify potent, selective, and drug-like molecules from millions of compounds.
Caption: Kinase Inhibitor Discovery Workflow.
Part 4: The New Frontier - Allosteric Modulation of mGluR5
While the previous examples focused on competitive, orthosteric inhibition (blocking the primary active site), the pyrazole carboxamide scaffold has also proven adept at a more subtle mechanism: allosteric modulation. This involves binding to a secondary, or allosteric, site on a receptor to fine-tune its response to the natural ligand.
The Scientific Premise: Fine-Tuning Glutamate Signaling
The metabotropic glutamate receptor 5 (mGluR5) is a GPCR that plays a key role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous CNS disorders, including schizophrenia and addiction.[17][18] Instead of directly activating or blocking the receptor, a Positive Allosteric Modulator (PAM) can potentiate, or enhance, the receptor's response to its endogenous ligand, glutamate. This offers a more nuanced therapeutic approach that preserves the natural patterns of neurotransmission.
Discovery of CDPPB: A Prototypical mGluR5 PAM
A breakthrough in this area came with the discovery of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) .[18] Identified through screening, CDPPB is a selective, brain-penetrant mGluR5 PAM.
-
Mechanism of Action: CDPPB binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. In the presence of glutamate, it potentiates the receptor's function by 4- to 5-fold.[17]
-
Therapeutic Potential: By enhancing mGluR5 signaling, CDPPB has shown antipsychotic-like and cognitive-enhancing effects in animal models.[18][19] For example, it has been shown to facilitate the extinction of cocaine-associated contextual memories, suggesting potential applications in treating addiction.[17]
The discovery of CDPPB demonstrated that the pyrazole carboxamide scaffold is not limited to orthosteric "on/off" switches but can also function as a sophisticated "dimmer switch" for complex biological systems, opening new avenues for therapeutic intervention.
Conclusion
From the rational design of a blockbuster anti-inflammatory drug to the nuanced modulation of a complex CNS receptor, the pyrazole carboxamide core has repeatedly proven its value in medicinal chemistry. The case studies of Celecoxib, Rimonabant, various kinase inhibitors, and CDPPB collectively illustrate a remarkable journey of scientific adaptation. They demonstrate how a single chemical scaffold can be systematically tailored through synthetic chemistry and a deep understanding of biology to address vastly different therapeutic challenges. The enduring legacy and continued exploration of pyrazole carboxamides in areas from oncology to neuropharmacology underscore their status as a truly privileged and powerful tool in the quest for new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Rimonabant - Wikipedia [en.wikipedia.org]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 14. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders [mdpi.com]
- 19. CDPPB | mGluR5 modulator | Hello Bio [hellobio.com]
An In-Depth Technical Guide to 4-amino-1-methyl-1H-pyrazole-3-carboxamide: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 4-amino-1-methyl-1H-pyrazole-3-carboxamide, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. While not as widely documented as some of its derivatives, its core structure represents a valuable scaffold in medicinal chemistry. This guide elucidates its fundamental physical and chemical properties, outlines a plausible synthetic route based on established pyrazole chemistry, discusses its reactivity, and contextualizes its importance through the applications of structurally related compounds. The information herein is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this specific chemical entity.
Compound Identification and Core Properties
This compound (CAS RN: 3920-40-9) is a substituted pyrazole. The pyrazole ring system is a foundational five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This particular molecule is functionalized with an amino group at position 4, a carboxamide group at position 3, and a methyl group on the N1 nitrogen. These functional groups dictate its chemical behavior and physicochemical properties, making it a versatile building block for more complex molecules.[1]
References
Introduction: The Versatile 4-amino-1-methyl-1H-pyrazole-3-carboxamide Scaffold
An In-depth Technical Guide to the Mechanism of Action of 4-amino-1-methyl-1H-pyrazole-3-carboxamide Derivatives
The compound this compound is a heterocyclic molecule with the chemical formula C5H8N4O[1]. While this specific molecule serves as a foundational chemical structure, its true significance in the fields of medicinal chemistry and pharmacology lies in its role as a versatile scaffold for the development of a wide array of therapeutic agents. The pyrazole ring, a five-membered ring with two adjacent nitrogen atoms, coupled with amino and carboxamide functional groups, provides a unique three-dimensional structure that can be readily modified to interact with various biological targets[2].
The therapeutic potential of derivatives of the 1H-pyrazole-3-carboxamide core is broad, with different substitutions on the scaffold leading to compounds with distinct mechanisms of action. These derivatives have been investigated for their utility as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes[2][3]. This guide will provide an in-depth exploration of the primary and most well-documented mechanism of action for a key class of these derivatives: the dual inhibition of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) in the context of cancer therapy, particularly Acute Myeloid Leukemia (AML). Additionally, other investigated mechanisms for different derivatives will be discussed to provide a comprehensive overview of the pharmacological landscape of this important chemical class.
Primary Mechanism of Action: Dual Inhibition of FLT3 and CDK in Acute Myeloid Leukemia
A significant body of research has focused on the design and synthesis of 1H-pyrazole-3-carboxamide derivatives as potent inhibitors of both FLT3 and CDKs for the treatment of AML.[4][5][6][7] AML is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells[4].
The Role of FLT3 and CDKs in AML Pathogenesis
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene, occurring in approximately 30% of AML patients, lead to constitutive activation of the kinase and its downstream signaling pathways, including RAS/MEK, PI3K/AKT/mTOR, and JAK/STAT.[4] This uncontrolled signaling drives the proliferation of leukemic cells.[4]
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of cancer, leading to unchecked cell division.[4] Therefore, the simultaneous inhibition of both FLT3 and CDKs presents a synergistic therapeutic strategy to halt the proliferation and induce apoptosis in AML cells.[4]
Molecular Interactions and Inhibition
Derivatives of 1H-pyrazole-3-carboxamide have been specifically designed to bind to the ATP-binding site of both FLT3 and CDKs.[4] The pyrazole-3-carboxamide core of these compounds typically forms conserved hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.[4] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascades that promote cancer cell growth and survival.[4][5]
One notable example is the compound designated as 8t in a study, which demonstrated potent inhibitory activity against FLT3 and CDK2/4.[4][7] Another well-studied derivative is FN-1501, which also exhibits strong inhibition of FLT3 and various CDKs.
Quantitative Inhibitory Activity
The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Reference |
| Compound 8t | FLT3 | 0.089 | [4][7] |
| CDK2 | 0.719 | [4][7] | |
| CDK4 | 0.770 | [4][7] | |
| FN-1501 | FLT3 | 2.33 | [4][7] |
| CDK2 | 1.02 | [4][7] | |
| CDK4 | 0.39 | [4] |
These data highlight the nanomolar to sub-nanomolar potency of these 1H-pyrazole-3-carboxamide derivatives against their kinase targets.
Downstream Signaling Pathway
The dual inhibition of FLT3 and CDKs by these compounds leads to the suppression of several downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Dual inhibition of FLT3 and CDK signaling pathways by 1H-pyrazole-3-carboxamide derivatives.
Other Investigated Mechanisms of Action
The versatility of the 1H-pyrazole-3-carboxamide scaffold allows for the development of derivatives with other mechanisms of action.
DNA Interaction
Certain novel 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects through direct interaction with DNA.[8] Studies have suggested a DNA minor groove binding model for these compounds.[8] For example, the compound pym-5 was found to have a high DNA-binding affinity and could induce cleavage of supercoiled plasmid DNA, indicating that DNA can be a direct target for some pyrazole derivatives.[8]
Carbonic Anhydrase Inhibition
Derivatives of pyrazole-carboxamide have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.[3][9][10] By incorporating sulfonamide moieties, these compounds can selectively inhibit different CA isoforms, which has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer.[9][10]
IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key signaling molecule in innate immunity, and its inhibition is a target for treating inflammatory diseases.[11] A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective IRAK4 inhibitors.[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of this compound derivatives against target kinases like FLT3 or CDKs, a common method is an in vitro kinase assay. The following is a generalized protocol.
Objective: To measure the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FLT3, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Lance™ Ultra)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to the wells to start the kinase reaction. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate on a microplate reader to measure the signal (e.g., luminescence, fluorescence).
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to control wells (with DMSO only) and no-enzyme wells.
-
The percent inhibition is plotted against the logarithm of the test compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound core structure is a highly valuable scaffold in modern drug discovery. While the specific mechanism of action is entirely dependent on the chemical substitutions made to this core, a prominent and well-researched application for its derivatives is the dual inhibition of FLT3 and CDK kinases for the treatment of Acute Myeloid Leukemia. These compounds function by competitively binding to the ATP pocket of the kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival. The versatility of the scaffold is further demonstrated by the development of derivatives that act as DNA interacting agents, carbonic anhydrase inhibitors, and IRAK4 inhibitors. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of diseases.
References
- 1. This compound | C5H8N4O | CID 6485351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 139756-02-8 [smolecule.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors [mdpi.com]
- 10. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation of Novel Pyrazole Carboxamide Analogues
Preamble: The Pyrazole Carboxamide Scaffold
In the landscape of modern medicinal chemistry, the pyrazole carboxamide motif has emerged as a "privileged scaffold." This distinction is earned due to its prevalence in a multitude of biologically active compounds, demonstrating a wide array of therapeutic effects including anti-inflammatory, anti-cancer, and antimicrobial activities.[1][2] The pyrazole ring, an aromatic diazole, provides a stable core that can be readily functionalized, while the carboxamide linkage offers a critical pharmacophore capable of forming key hydrogen bond interactions with biological targets.[3]
The journey from a promising synthetic product to a viable drug candidate is paved with certainty, and the cornerstone of this certainty is an unambiguous structural assignment. The subtle substitution patterns on the pyrazole ring or the diverse functionalities attached to the carboxamide nitrogen can drastically alter a molecule's pharmacological profile. Therefore, a rigorous, multi-faceted approach to structural elucidation is not merely an academic exercise but a fundamental requirement for advancing drug development. This guide provides a strategic, field-proven framework for researchers, scientists, and drug development professionals to confidently and accurately characterize novel pyrazole carboxamide analogues.
Section 1: The Analytical Gauntlet - A Strategic Overview
The elucidation of a novel molecular structure is a process of systematic puzzle-solving. We begin with a broad question—"What is this compound?"—and progressively refine our understanding through a series of targeted analytical experiments. The modern laboratory's power lies in its synergistic application of multiple spectroscopic and analytical techniques. For pyrazole carboxamides, no single technique provides the complete picture. Instead, we weave together data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and, when possible, X-ray Crystallography to build an unshakeable structural hypothesis.
The causality behind this multi-technique approach is rooted in the orthogonal nature of the information each method provides. HRMS provides the elemental composition. 1D NMR reveals the local electronic environment and count of ¹H and ¹³C nuclei. 2D NMR maps the connectivity between these nuclei. Finally, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in space.
Below is a visualization of the strategic workflow that forms the core of our analytical approach.
References
The Structure-Activity Relationship of 4-Amino-1-methyl-1H-pyrazole-3-carboxamide: A Technical Guide for Drug Discovery
Abstract
The 4-amino-1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology. Its inherent ability to form multiple hydrogen bonds allows it to effectively mimic the hinge-binding motifs of ATP in various protein kinases. This technical guide provides an in-depth investigation into the structure-activity relationship (SAR) of derivatives based on the 4-amino-1-methyl-1H-pyrazole-3-carboxamide scaffold. We will dissect the impact of substitutions at key positions on the pyrazole ring, drawing upon established research in the development of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting kinases and other related enzymes.
Introduction: The Pyrazole Carboxamide Scaffold as a Kinase Inhibitor
Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases has been a primary focus for the development of small molecule inhibitors. The 4-amino-1H-pyrazole-3-carboxamide scaffold has emerged as a highly successful "hinge-binding" motif. The pyrazole nitrogen, the 4-amino group, and the carboxamide can form a conserved hydrogen bond network with the kinase hinge region, providing a stable anchor for the inhibitor.[1]
The specific scaffold of this compound offers a versatile platform for SAR exploration. The N1-methyl group provides a vector for substitution into the solvent-exposed region, the C3-carboxamide allows for interaction with the ribose-binding pocket, and the C4-amino group is critical for hinge binding and can be further functionalized to enhance potency and selectivity.
This guide will systematically explore the SAR of this scaffold by examining modifications at three key positions:
-
The N1-substituent: Modulating pharmacokinetic properties and exploring additional binding interactions.
-
The C3-carboxamide: Optimizing interactions within the ATP binding site.
-
The C4-amino group: Enhancing hinge binding and introducing vectors for further substitution.
General Synthetic Strategy
The synthesis of this compound derivatives generally follows a convergent strategy. A common approach involves the construction of a substituted pyrazole core, followed by functionalization at the desired positions.
A representative synthetic route is outlined below:
References
An In-Depth Technical Guide to the Initial Toxicity Screening of Pyrazole-Based Compounds
Foreword: The Pyrazole Scaffold - A Double-Edged Sword in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility as a pharmacophore has led to the development of numerous blockbuster drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as ibrutinib and ruxolitinib.[1][3][4] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its potent and selective interactions with various biological targets.[1] However, this inherent reactivity and metabolic potential also necessitate a rigorous and early assessment of toxicity. The introduction of a novel pyrazole-containing chemical entity into a drug discovery pipeline demands a well-structured, multi-tiered approach to toxicity screening to mitigate the risk of late-stage attrition and ensure patient safety.[5]
This guide provides a comprehensive framework for the initial toxicity screening of pyrazole-based compounds, grounded in scientific integrity and field-proven methodologies. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions, identify potential liabilities early, and ultimately, accelerate the development of safe and effective medicines.
Chapter 1: The Foundational Tier - In Silico and Computational Toxicology
Before committing to resource-intensive in vitro and in vivo studies, a robust in silico assessment can provide invaluable predictive insights into the potential toxic liabilities of pyrazole-based compounds. This initial step allows for the early prioritization and de-selection of candidates, significantly streamlining the drug discovery process.
The Rationale for a Computational First Approach
Computational toxicology models leverage vast datasets of known toxic compounds to identify structural alerts and predict potential adverse effects. For pyrazole derivatives, this is particularly crucial for flagging potential issues related to:
-
Metabolic Activation: The pyrazole ring can be susceptible to metabolic transformations that may lead to the formation of reactive metabolites.
-
Off-Target Interactions: The diverse binding capabilities of the pyrazole scaffold can result in unintended interactions with various proteins, leading to toxicity.
-
Physicochemical Properties: Poor solubility or membrane permeability can lead to misleading in vitro results and complicate in vivo studies.
Key In Silico Assessments for Pyrazole Compounds
A comprehensive in silico evaluation should encompass the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][7]
| ADMET Parameter | Significance for Pyrazole Compounds | Recommended In Silico Tools |
| Absorption | Predicts oral bioavailability and potential for gastrointestinal toxicity. | SwissADME, pkCSM[6] |
| Distribution | Assesses the likelihood of crossing the blood-brain barrier and potential for CNS toxicity. | pkCSM, ADMETlab 2.0[8] |
| Metabolism | Identifies potential sites of metabolism on the pyrazole ring and predicts inhibition of cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[9] | SwissADME, pkCSM |
| Excretion | Predicts the primary route of elimination and potential for renal toxicity. | pkCSM |
| Toxicity | Predicts various toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. | DEREK Nexus, cardioToxCSM[5][10] |
Expert Insight: While in silico models are powerful, they are predictive tools and not a substitute for experimental data. The results should be used to guide experimental design and prioritize compounds for further testing.
Chapter 2: The In Vitro Gauntlet - Cellular and Mechanistic Assays
Following the in silico assessment, a battery of in vitro assays is essential to confirm and expand upon the predicted toxicological profile. These assays provide the first experimental evidence of a compound's potential to cause harm at the cellular level.
General Cytotoxicity: Establishing a Baseline
The initial step in in vitro testing is to determine the general cytotoxicity of the pyrazole-based compounds. This establishes a concentration range for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13]
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. The concentration range should be guided by the in silico predictions and typically spans from nanomolar to micromolar concentrations.[13] Add the diluted compounds to the cells and incubate for 24, 48, or 72 hours.[12][13]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Tiered Approach to In Vitro Toxicity Screening
A logical, tiered approach to in vitro toxicity screening ensures a comprehensive yet efficient evaluation.
Caption: Tiered workflow for in vitro toxicity screening of pyrazole compounds.
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity assays are critical for identifying compounds that can cause genetic mutations or chromosomal damage, which are often precursors to carcinogenicity.
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.[14] A positive result indicates that the compound is a mutagen.
-
In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects in mammalian cells.[15][16][17] An increase in the frequency of micronucleated cells indicates genotoxic potential.[18]
Organ-Specific Toxicity: A Focus on Key Target Organs
-
Hepatotoxicity: The liver is a primary site of drug metabolism and is therefore susceptible to toxicity. Pyrazole itself has been shown to induce oxidative liver damage in some contexts.[19] Assays using primary hepatocytes or hepatoma cell lines (e.g., HepG2) can assess endpoints such as cell viability, enzyme leakage (ALT, AST), and mitochondrial dysfunction.[20]
-
Cardiotoxicity: Drug-induced cardiotoxicity is a major cause of drug withdrawal.[5][10] Key in vitro assays include:
-
hERG Channel Assay: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal arrhythmias.[21]
-
Human iPSC-Derived Cardiomyocyte Assays: These cells provide a more physiologically relevant model to assess effects on contractility, electrophysiology, and viability.[21][22]
-
Chapter 3: The In Vivo Confirmation - Animal Studies and Regulatory Considerations
In vivo studies are the final step in the initial toxicity screening process, providing data on the compound's effects in a whole organism. These studies are conducted in compliance with Good Laboratory Practices (GLP) and are essential for regulatory submissions.[23]
Acute Toxicity Studies
Acute toxicity studies are designed to determine the short-term adverse effects of a single high dose of a compound. These studies are typically conducted in two rodent species (e.g., rats and mice) and help to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[24][25]
Repeat-Dose Toxicity Studies
Repeat-dose toxicity studies involve the administration of the compound for a longer duration, typically 14 or 28 days, to assess the cumulative effects of the drug.[24] These studies provide crucial information on:
-
Target organ toxicity
-
Dose-response relationships
-
Reversibility of toxic effects
Experimental Protocol: 28-Day Repeat-Dose Toxicity Study in Rats
-
Animal Selection and Acclimation: Use healthy, young adult rats of a single strain. Acclimate the animals to the laboratory conditions for at least one week prior to the study.
-
Dose Formulation and Administration: Prepare the pyrazole compound in a suitable vehicle. The route of administration should be the same as the intended clinical route. Administer the compound daily for 28 days.
-
Clinical Observations: Conduct daily clinical observations for signs of toxicity, including changes in appearance, behavior, and body weight.
-
Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Gross Pathology and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect and preserve all major organs for histopathological examination.
Regulatory Context and Guidelines
The design and execution of preclinical toxicity studies are governed by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[25] Adherence to these guidelines is crucial for the acceptance of data by regulatory agencies like the FDA.[23][26]
Caption: Simplified regulatory pathway for preclinical toxicity testing.
Conclusion: A Proactive Approach to Safety
The initial toxicity screening of pyrazole-based compounds is a critical and indispensable phase of drug discovery. By adopting a systematic, multi-tiered approach that integrates in silico, in vitro, and in vivo methodologies, researchers can identify and mitigate potential toxicological liabilities early in the development process. This proactive stance not only de-risks the drug discovery pipeline but also upholds the highest standards of scientific integrity and patient safety. The insights gained from a thorough initial toxicity screen are fundamental to the successful translation of a promising pyrazole-based compound from a laboratory curiosity to a life-saving therapeutic.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. cardioToxCSM: A Web Server for Predicting Cardiotoxicity of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cardiotoxicity screening: a review of rapid-throughput in vitro approaches | Semantic Scholar [semanticscholar.org]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 24. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 25. pacificbiolabs.com [pacificbiolabs.com]
- 26. fda.gov [fda.gov]
Methodological & Application
Application Note & Protocol: Biochemical Assay for the Characterization of 4-amino-1-methyl-1H-pyrazole-3-carboxamide
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Compounds featuring an aminopyrazole carboxamide core have demonstrated potent inhibitory activity against a range of kinase families, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β), and various receptor tyrosine kinases such as AXL and FLT3.[3][4][5][6] The subject of this guide, 4-amino-1-methyl-1H-pyrazole-3-carboxamide, belongs to this chemical class, suggesting its potential as a modulator of kinase activity.
This document provides a comprehensive, adaptable protocol for the biochemical characterization of this compound. Given that the specific kinase targets for this compound are not yet widely established, we present a robust and universal assay platform, the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, making it suitable for virtually any kinase-substrate pair.[7][8] The principles and steps outlined here will enable researchers to determine the inhibitory potential (e.g., IC₅₀ value) of the compound against a kinase of interest and can be broadly applied for primary screening, selectivity profiling, and mechanism-of-action studies.
Scientific Rationale: Why ADP-Glo™?
Kinase activity is fundamentally defined by the transfer of a phosphate group from ATP to a substrate, generating ADP as a universal byproduct. The ADP-Glo™ assay quantifies this activity by measuring the amount of ADP produced.[9] The assay is performed in two steps:
-
Kinase Reaction Termination & ATP Depletion: Upon completion of the kinase reaction, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the enzymatic reaction and depletes the remaining, unconsumed ATP. This step is crucial because the high background from residual ATP would otherwise overwhelm the signal from the newly generated ADP.
-
ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.[8][10]
This platform is highly sensitive, compatible with a wide range of ATP concentrations (up to 1mM), and exhibits a stable luminescent signal, making it ideal for high-throughput screening and detailed inhibitor characterization.[7][11]
Potential Kinase Targets for Pyrazole-Based Scaffolds
Literature analysis of structurally similar aminopyrazole carboxamide compounds suggests several potential kinase families that could be targeted by this compound. Researchers may consider beginning their investigation with kinases from these families.
-
Cyclin-Dependent Kinases (CDKs): The pyrazole core is a well-established scaffold for CDK inhibitors, particularly CDK2.[1][12][13] Dysregulation of CDKs is a hallmark of cancer, making them a key therapeutic target.[4]
-
Receptor Tyrosine Kinases (RTKs):
-
AXL: Fused-pyrazolone carboxamide derivatives have been identified as potent and selective AXL inhibitors, a promising target in oncology due to its role in tumor growth and metastasis.[3][14][15][16]
-
FGFR: Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of Fibroblast Growth Factor Receptors.[17]
-
FLT3: 1H-pyrazole-3-carboxamide derivatives have shown potent, nanomolar inhibition of Fms-like Tyrosine Kinase 3, a target in acute myeloid leukemia (AML).[6][18][19]
-
-
Glycogen Synthase Kinase 3 (GSK-3): Pyrazole and pyrazolopyrimidine derivatives have been developed as inhibitors of GSK-3, a kinase implicated in a variety of diseases including neurodegenerative disorders and cancer.[5][20][21][22]
-
Bruton's Tyrosine Kinase (BTK): Aminopyrazole carboxamides have been successfully developed as both irreversible and reversible covalent inhibitors of BTK, a key target in B-cell malignancies.[23][24]
PART 1: Assay Development & Optimization
Before determining the inhibitory activity of the test compound, the kinase assay must be optimized to ensure a robust and reproducible signal. The primary goals are to determine the optimal kinase concentration and reaction time.
Workflow for Assay Optimization
Caption: Workflow for optimizing kinase concentration and reaction time.
Detailed Protocol: Kinase Titration
Objective: To determine the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀) at a fixed, saturating ATP concentration. This ensures the assay is sensitive to inhibition.
-
Prepare Kinase Dilutions: In a 384-well white assay plate, perform a 12-point, 2-fold serial dilution of the kinase in kinase reaction buffer. The final volume in each well should be 2.5 µL.
-
Prepare ATP/Substrate Mix: Prepare a solution containing the kinase substrate and ATP in kinase reaction buffer. The final concentration after addition to the wells should be the Kₘ for the substrate (or a concentration recommended by the manufacturer) and a high concentration of ATP (e.g., 1 mM).
-
Initiate Reaction: Add 2.5 µL of the ATP/Substrate mix to each well containing the kinase dilutions.
-
Incubate: Cover the plate and incubate at room temperature for a set time (e.g., 60 minutes).
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the plate on a luminometer.
-
Analyze: Plot the Relative Luminescence Units (RLU) against the kinase concentration and determine the EC₈₀ value. This is the kinase concentration you will use for the inhibitor assay.
PART 2: Inhibitor Potency (IC₅₀) Determination
With the optimized kinase concentration and reaction time, you can now determine the potency of this compound. The goal is to generate a dose-response curve and calculate the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.
Workflow for IC₅₀ Determination
Caption: Workflow for determining compound IC₅₀ value.
Detailed Protocol: IC₅₀ Assay
| Reagent/Component | Stock Concentration | Volume per Well (µL) | Final Concentration |
| Step 1: Compound Addition | |||
| 2X Test Compound / Control | Varies | 2.5 | 1X |
| Step 2: Kinase Addition | |||
| 2X Kinase (EC₈₀) | Varies | 2.5 | 1X |
| Step 3: Reaction Initiation | |||
| 1X ATP/Substrate Mix | Varies | 5.0 | 1X (at ATP Kₘ) |
| Total Kinase Reaction Volume | 10.0 | ||
| Step 4: Termination | |||
| ADP-Glo™ Reagent | 1X | 10.0 | |
| Step 5: Detection | |||
| Kinase Detection Reagent | 1X | 20.0 | |
| Total Detection Volume | 40.0 |
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution plate by diluting this series into the kinase reaction buffer to a 2X final concentration.
-
Controls: Prepare a "Max Activity" control (buffer + DMSO) and a "No Activity" control (buffer + DMSO, no kinase).
-
Plate Layout: In a 384-well white assay plate, add 2.5 µL of the 2X compound dilutions and controls in triplicate.
-
Add Kinase: Add 2.5 µL of the 2X optimized kinase solution to all wells except the "No Activity" control wells (add 2.5 µL of buffer instead).
-
Initiate Reaction: Add 5 µL of the 1X ATP/Substrate mix to all wells. The ATP concentration should ideally be at its apparent Kₘ for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Incubate: Cover the plate and incubate for the pre-determined optimal time (e.g., 60 minutes) at room temperature.
-
Terminate & Detect:
-
Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.
-
-
Read Plate: Measure luminescence using a plate reader.
Data Analysis and Quality Control
-
Calculate Percent Inhibition: Normalize the raw RLU data using the controls: % Inhibition = 100 * (1 - (RLU_sample - RLU_no_kinase) / (RLU_max_signal - RLU_no_kinase))
-
Dose-Response Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
IC₅₀ Calculation: Fit the data using a non-linear regression model (variable slope, four-parameter logistic equation) to determine the IC₅₀ value.[25][26][27][28] Software such as GraphPad Prism is recommended for this analysis.[25][29]
-
Assay Quality - Z'-Factor: For any screening assay, it is critical to assess its quality and robustness. The Z'-factor is a statistical parameter that provides a measure of the separation between the high (max activity) and low (no activity) signals relative to their variability.[30]
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
Conclusion
This application note provides a comprehensive and adaptable framework for the biochemical characterization of this compound. By leveraging the universal ADP-Glo™ kinase assay platform, researchers can systematically optimize assay conditions and subsequently determine the inhibitory potency of the compound against a wide range of protein kinases. The provided workflows, protocols, and data analysis guidelines are designed to ensure scientific integrity and generate robust, reproducible results, thereby facilitating the exploration of this compound's therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ADP-Glo™ Kinase Assay [promega.jp]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. eastport.cz [eastport.cz]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 20. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. m.youtube.com [m.youtube.com]
- 26. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Nonlinear Regression Analysis: Significance and symbolism [wisdomlib.org]
- 29. youtube.com [youtube.com]
- 30. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 31. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Leveraging 4-Amino-1-methyl-1H-pyrazole-3-carboxamide Derivatives for In Vitro Kinase Inhibition Studies
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-amino-1-methyl-1H-pyrazole-3-carboxamide derivatives in cell culture.
Introduction: A Scaffold for Potent Kinase Inhibitors
The 1H-pyrazole-3-carboxamide core structure has emerged as a critical scaffold in the design of potent kinase inhibitors for oncological research. While "this compound" represents a foundational chemical entity, it is the derivatization of this core that has yielded highly specific and potent molecules with therapeutic potential. These derivatives have shown remarkable efficacy in targeting key kinases implicated in cancer cell proliferation and survival.
This guide will focus on the practical application of these derivatives in a cell culture setting, using a potent example from the literature, a 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivative (referred to as compound 8t in cited research), to illustrate the mechanism of action and provide detailed experimental protocols.[1] This specific derivative has demonstrated potent inhibitory activity against Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), making it a valuable tool for studying cancers such as Acute Myeloid Leukemia (AML).[1][2]
Mechanism of Action: Dual Inhibition of FLT3 and CDK Pathways
The anticancer activity of this class of compounds stems from their ability to inhibit specific protein kinases that are often dysregulated in cancer.
Primary Cellular Targets:
-
Fms-like receptor tyrosine kinase 3 (FLT3): A receptor tyrosine kinase that, when mutated (e.g., through internal tandem duplications or tyrosine kinase domain mutations), becomes constitutively active, driving uncontrolled proliferation of myeloid progenitor cells in AML.[1]
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle. Inhibition of CDKs, such as CDK2 and CDK4, can lead to cell cycle arrest and apoptosis.[1]
By inhibiting FLT3, these compounds block the downstream signaling cascades, including the RAS/MEK, STAT5, and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[1][3] The simultaneous inhibition of CDKs further enhances the anti-proliferative effect by directly halting cell cycle progression. Molecular docking studies have shown that these pyrazole-3-carboxamide derivatives bind to the ATP-binding site of these kinases.[1]
Caption: FLT3 signaling pathway and point of inhibition.
Applications in Preclinical Cancer Research
Due to their specific mechanism of action, these compounds are invaluable for:
-
Validating FLT3 and CDKs as therapeutic targets in various cancer cell lines.
-
Investigating the cellular consequences of dual kinase inhibition , such as apoptosis and cell cycle arrest.
-
Screening for synergistic effects with other anticancer agents.
-
Serving as a positive control in high-throughput screening assays for novel kinase inhibitors.
The potent anti-proliferative effect of the exemplary compound 8t has been demonstrated across a range of cancer cell lines, particularly in AML.[1]
| Cell Line | Cancer Type | IC50 / GI50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.00122 (IC50) |
| CCRF-CEM | Leukemia | 0.22 (GI50) |
| K-562 | Leukemia | 0.12 (GI50) |
| MOLT-4 | Leukemia | 0.08 (GI50) |
| M14 | Melanoma | 0.12 (GI50) |
| MDA-MB-435 | Melanoma | 0.11 (GI50) |
| (Data synthesized from a study on a representative 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivative[1]) |
Experimental Protocols
Reagent Preparation and Handling
a. Solubility and Stock Solution Preparation:
-
Solubility: Pyrazole-carboxamide derivatives are often poorly soluble in aqueous solutions.[4] It is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of the compound. For a compound with a molecular weight of X g/mol , weigh X mg to make a 10 mM stock in 100 mL of DMSO.
-
Add the appropriate volume of high-purity DMSO.
-
Gently warm the solution (e.g., to 37°C) and vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
b. Safety and Handling:
-
Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6]
-
The compound may cause skin and eye irritation.[5][7] In case of contact, rinse the affected area thoroughly with water.[4][8]
-
Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal instructions.[4][5][6][8]
General Experimental Workflow
Caption: General workflow for in vitro cell-based assays.
Protocol: Cell Proliferation Assay (MTS/MTT)
This protocol is designed to determine the IC50 (half-maximal inhibitory concentration) of the compound.
a. Materials:
-
Selected cancer cell line (e.g., MV4-11)
-
Complete growth medium
-
96-well cell culture plates
-
1H-pyrazole-3-carboxamide derivative stock solution (10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a series of dilutions of the compound in culture medium. A common starting range is from 10 µM down to 0.1 nM. Remember to include a vehicle control (DMSO only) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol: Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis following treatment.
a. Materials:
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
b. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol: Western Blotting for Target Inhibition
This protocol verifies that the compound is inhibiting its intended targets and downstream pathways.
a. Materials:
-
6-well or 10 cm culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-Rb)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
b. Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for a shorter duration (e.g., 2-6 hours) to observe changes in phosphorylation status. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the phosphorylated forms of the target proteins indicates successful inhibition.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
Application Notes and Protocols for the Experimental Evaluation of 4-amino-1-methyl-1H-pyrazole-3-carboxamide as a Putative Kinase Inhibitor
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of numerous potent and selective kinase inhibitors.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The 1H-pyrazole-3-carboxamide core, in particular, has been extensively explored, leading to the development of inhibitors targeting a range of kinases such as Fms-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental evaluation of 4-amino-1-methyl-1H-pyrazole-3-carboxamide . While the specific kinase targets of this particular compound are not yet fully elucidated in publicly available literature, its structural similarity to known kinase inhibitors suggests a high probability of activity in this enzyme class. The following protocols are designed as a comprehensive starting point to characterize its inhibitory potential, elucidate its mechanism of action, and assess its cellular effects.
Physicochemical Properties and Compound Handling
A foundational aspect of any experimental setup is the understanding of the test compound's physical and chemical characteristics. For this compound, the following information is pertinent for stock solution preparation and experimental design.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₈N₄O | [5] |
| Molecular Weight | 140.14 g/mol | [5] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | High water solubility predicted (20040.7 mg/L) | [6] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [7] |
Protocol 1: Preparation of Stock Solutions
-
Primary Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the required volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Dissolve the compound in DMSO, using gentle vortexing or sonication if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the primary stock solution in the appropriate assay buffer or cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect enzyme activity or cell viability (typically ≤ 0.5%).
-
In Vitro Kinase Inhibition Assays
The first step in characterizing a putative kinase inhibitor is to directly measure its effect on the enzymatic activity of a panel of kinases. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[1][8]
Protocol 2: In Vitro Kinase Inhibition Profiling using ADP-Glo™ Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a selected kinase.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the target kinase)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)[8]
-
384-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting range is from 100 µM down to low nanomolar concentrations.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound, positive control, or DMSO (as a negative control) to the appropriate wells of a 384-well plate.[1]
-
-
Kinase Reaction:
-
Prepare a kinase/substrate/ATP mixture in kinase buffer. The optimal concentrations of each component should be determined empirically or based on the manufacturer's recommendations for the specific kinase.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]
-
-
Incubation: Incubate the plate for 30-60 minutes at a controlled temperature, typically 30°C.[1][8]
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the amount of ADP generated and inversely proportional to the level of kinase inhibition.[1]
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays: Assessing Cellular Potency and Mechanism
Once in vitro activity is established, the next critical step is to evaluate the compound's effects in a cellular context. This includes assessing its anti-proliferative activity and its ability to modulate kinase-driven signaling pathways.
Protocol 3: Cellular Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
This protocol measures the effect of the compound on the growth and viability of cancer cell lines. The choice of cell lines should be guided by the kinase targets identified in the in vitro screen (e.g., for an FLT3 inhibitor, use an AML cell line like MV4-11).[2][9]
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (typically 48-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Viability Assessment: After the incubation period, assess cell viability using the chosen method according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the data to generate a dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Protocol 4: Western Blot Analysis of Downstream Signaling
This protocol is used to determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase in cells, providing mechanistic evidence of target engagement.[1][9]
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a housekeeping protein like GAPDH or β-actin)[9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat them with various concentrations of the inhibitor for a defined time period (e.g., 2-24 hours).[1]
-
Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody targeting the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Data Analysis:
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein.[1]
-
Visualizing the Molecular Context: Signaling Pathways and Experimental Workflows
Understanding the signaling cascades in which the putative target kinases operate is crucial for interpreting experimental results. The following diagrams illustrate a common signaling pathway targeted by pyrazole-based inhibitors and a typical experimental workflow.
Caption: A simplified representation of common signaling pathways downstream of receptor tyrosine kinases, often targeted by pyrazole-based inhibitors.
Caption: A typical experimental workflow for the initial characterization of a putative kinase inhibitor.
Conclusion and Future Directions
The protocols and information provided in this guide offer a robust framework for the initial characterization of this compound as a potential kinase inhibitor. Positive results from these assays would warrant further investigation, including broader kinase profiling to assess selectivity, cell cycle analysis to understand the mechanism of growth inhibition, and in vivo studies to evaluate efficacy and safety in preclinical models. The rich history of the pyrazole-carboxamide scaffold in kinase inhibitor design provides a strong rationale for pursuing the comprehensive evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 17118319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (3920-40-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Antimicrobial Assay of Pyrazole Carboxamide Derivatives
Introduction
Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antimicrobial properties.[1][2][3] Among these, pyrazole carboxamides have emerged as a particularly promising class of compounds, demonstrating efficacy against a variety of pathogenic microorganisms, even those exhibiting drug resistance.[4][5][6] The core pyrazole structure, a five-membered heterocyclic ring with two adjacent nitrogen atoms, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties.[7] This document offers a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial assays of pyrazole carboxamide derivatives. It provides detailed, step-by-step protocols for established in vitro screening methods, explains the scientific rationale behind experimental choices, and offers insights into data interpretation and troubleshooting.
The primary objective of these assays is to determine the antimicrobial efficacy of novel pyrazole carboxamide derivatives. This is typically quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[8][9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[10][11] These values are crucial for the preclinical assessment of new antimicrobial candidates.[8] This guide will focus on the standardized broth microdilution method, a widely accepted technique for determining MIC values, followed by the subsequent procedure for MBC determination.[12][13] Adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for ensuring the accuracy and reproducibility of results.[14][15][16]
Core Principles of Antimicrobial Susceptibility Testing
Antimicrobial Susceptibility Testing (AST) is founded on the principle of exposing a standardized population of microorganisms to varying concentrations of an antimicrobial agent to determine the minimal concentration that inhibits or kills the organism.[17] The broth microdilution method, a cornerstone of AST, involves preparing serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[13] A standardized inoculum of the test microorganism is then added to each well. Following incubation under controlled conditions, the wells are visually or spectrophotometrically assessed for microbial growth, indicated by turbidity.[18] The MIC is identified as the lowest concentration of the compound where no visible growth is observed.[9]
To ascertain whether the inhibitory effect is bactericidal (killing the bacteria) or merely bacteriostatic (inhibiting growth), the MBC test is performed as a subsequent step.[11] This involves subculturing aliquots from the wells that showed no visible growth (at and above the MIC) onto an antibiotic-free solid medium.[8] After further incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that kills 99.9% of the initial bacterial population.[9][10] The ratio of MBC to MIC can provide insights into the nature of the antimicrobial agent's activity, with a ratio of ≤ 4 generally indicating bactericidal action.[8]
Experimental Workflow for Antimicrobial Assay
Caption: Workflow for determining MIC and MBC of pyrazole carboxamides.
Detailed Protocols
Part 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is aligned with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Materials and Reagents:
-
Pyrazole carboxamide derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates with lids
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).[19]
-
Test bacterial strains (clinical isolates or other strains of interest)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and tips
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the pyrazole carboxamide derivative and dissolve it in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). The final concentration of DMSO in the assay wells should not exceed 1% to avoid affecting bacterial growth.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. Keeping its final concentration low is crucial to prevent any intrinsic antimicrobial or inhibitory effects of the solvent itself.[20]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[8]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 to 1:200 dilution of the 0.5 McFarland suspension.[18]
-
Rationale: A standardized inoculum density is critical for the reproducibility of MIC results. An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum may result in falsely low values.[21]
-
-
Preparation of the Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This will result in 50 µL of varying compound concentrations in wells 1-10.
-
Well 11 will serve as the growth control (containing 50 µL of CAMHB but no compound).
-
Well 12 will serve as the sterility control (containing 100 µL of uninoculated CAMHB).
-
Rationale: Serial dilution creates a logarithmic concentration gradient of the test compound, allowing for the determination of the MIC over a wide range of concentrations. The growth control ensures the viability of the bacteria in the test medium, while the sterility control confirms that the medium is not contaminated.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
The final volume in wells 1-11 will be 100 µL.
-
-
Incubation:
-
Cover the plate with a lid and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Rationale: This incubation time and temperature are standard for most common aerobic bacteria, allowing for sufficient growth in the control well to make turbidity readings reliable.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrazole carboxamide derivative that completely inhibits visible growth of the organism.
-
A reading mirror or a microplate reader (measuring optical density at 600 nm) can aid in determining the endpoint.
-
Part 2: Minimum Bactericidal Concentration (MBC) Assay
This assay is a continuation of the MIC test and should be performed immediately after the MIC is determined.[10]
Materials:
-
Mueller-Hinton Agar (MHA) plates, sterile
-
Micropipette and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing:
-
From the microtiter plate used for the MIC determination, select the well corresponding to the MIC and all the wells with higher concentrations that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 10 µL aliquot from each of these clear wells.
-
Spot-inoculate the 10 µL aliquot onto a appropriately labeled MHA plate. A single plate can be divided into sectors to test multiple concentrations.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
Rationale: This step transfers a defined volume of the culture from an inhibitory environment to a nutrient-rich, antibiotic-free medium to determine if the bacteria were killed or simply inhibited.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[8][9]
-
For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. In a 10 µL spot, this corresponds to ≤ 5 colonies.
-
Rationale: The 99.9% kill threshold is the standard definition for bactericidal activity.[10]
-
Data Presentation and Interpretation
The results of the antimicrobial assays should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of the activity of different pyrazole carboxamide derivatives against various microbial strains.
Example Data Table:
| Compound ID | Test Organism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PZ-C-01 | S. aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli | 25922 | 16 | 64 | 4 | Bactericidal | |
| P. aeruginosa | 27853 | 32 | >128 | >4 | Bacteriostatic | |
| PZ-C-02 | S. aureus | 29213 | 8 | 64 | 8 | Bacteriostatic |
| E. coli | 25922 | 32 | >128 | >4 | Bacteriostatic | |
| P. aeruginosa | 27853 | 64 | >128 | >2 | Bacteriostatic | |
| Ciprofloxacin | S. aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |
| (Control) | E. coli | 25922 | 0.25 | 0.5 | 2 | Bactericidal |
| P. aeruginosa | 27853 | 1 | 2 | 2 | Bactericidal |
Interpretation of Results:
-
MIC Value: A lower MIC value indicates greater potency of the compound against the specific microorganism.
-
MBC Value: The MBC provides information on the killing activity of the compound.
-
MBC/MIC Ratio: This ratio is a useful indicator of the mode of action.[8]
-
An MBC/MIC ratio of ≤ 4 is generally considered to indicate bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
-
Troubleshooting Common Issues
Inconsistencies in antimicrobial susceptibility testing can arise from various factors. A systematic approach to troubleshooting is essential for reliable results.[21]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No growth in the growth control well | Inactive inoculum, improper incubation conditions, or inhibitory components in the media. | Use a fresh bacterial culture. Verify incubator temperature and atmosphere. Test a new batch of media. |
| Growth in the sterility control well | Contamination of media, plates, or reagents. | Use fresh, sterile materials. Aseptically handle all components. |
| Inconsistent MIC results between replicates | Inaccurate pipetting, improper mixing during serial dilutions, non-homogenous inoculum. | Calibrate pipettes regularly. Ensure thorough mixing at each dilution step. Vortex the inoculum suspension before use.[21] |
| "Skipped wells" (growth at a higher concentration than the MIC) | Compound precipitation, contamination of a single well, or the presence of a resistant subpopulation. | Visually inspect wells for precipitation. Repeat the assay with careful aseptic technique. Consider purity of the bacterial culture. |
| High MIC values for all compounds | High inoculum density, inactive compounds, or inherent resistance of the test strain. | Re-standardize the inoculum to 0.5 McFarland. Prepare fresh compound stock solutions. Include a known susceptible strain as a control.[22] |
| Difficulty in reading endpoints (faint growth) | Subjectivity in visual reading, slow-growing organism. | Use a microplate reader for objective OD measurements. Increase incubation time if dealing with a slow-growing strain, following established guidelines. |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the antimicrobial evaluation of novel pyrazole carboxamide derivatives. By adhering to standardized methodologies, such as those from CLSI and EUCAST, researchers can generate reliable and reproducible data that is essential for the progression of new antimicrobial agents through the drug discovery pipeline.[12][15][16] Careful attention to experimental detail, including the preparation of standardized inocula, accurate serial dilutions, and appropriate controls, is paramount for the integrity of the results. The systematic interpretation of MIC and MBC data, coupled with a proactive approach to troubleshooting, will enable a comprehensive assessment of the antimicrobial potential of this promising class of compounds. The continued exploration of pyrazole carboxamides and other novel chemical scaffolds is a critical endeavor in the global effort to combat the growing threat of antimicrobial resistance.[23][24][25]
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ijrar.org [ijrar.org]
- 4. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. ESCMID: EUCAST [escmid.org]
- 16. EUCAST: EUCAST - Home [eucast.org]
- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. szu.gov.cz [szu.gov.cz]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
The Synthetic Utility of 4-amino-1-methyl-1H-pyrazole-3-carboxamide: A Guide for Organic Chemists
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of modern organic synthesis and medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif found in a multitude of biologically active compounds. Within this family, 4-amino-1-methyl-1H-pyrazole-3-carboxamide emerges as a particularly valuable and versatile building block. Its strategic placement of amino, carboxamide, and methyl-pyrazole functionalities allows for a diverse range of chemical transformations, making it a cornerstone in the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its synthesis and its subsequent elaboration into medicinally relevant pyrazolo[3,4-d]pyrimidine scaffolds. These fused heterocyclic systems are isosteres of purines and are central to the development of kinase inhibitors and other therapeutic agents.[1]
This document is designed for researchers, scientists, and professionals in drug development, providing not just procedural steps, but also the mechanistic rationale behind the synthetic strategies, ensuring a comprehensive understanding of the chemistry at play.
Part 1: Synthesis of the Core Scaffold: this compound
The preparation of this compound is a multi-step process that hinges on the regioselective functionalization of the pyrazole ring. The most common and reliable approach involves the nitration of a suitable pyrazole precursor, followed by the reduction of the nitro group to the key amine. This strategy ensures the correct placement of the amino group at the C4 position, which is crucial for subsequent cyclization reactions.
Protocol 1: A Two-Step Synthesis from 1-methyl-1H-pyrazole-3-carboxamide
This protocol outlines the synthesis of the title compound starting from the readily accessible 1-methyl-1H-pyrazole-3-carboxamide. The process involves a nitration step followed by a catalytic hydrogenation.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Nitration of 1-methyl-1H-pyrazole-3-carboxamide
The introduction of a nitro group at the 4-position of the pyrazole ring is achieved under standard nitrating conditions. The electron-donating nature of the pyrazole ring directs the electrophilic substitution to this position.
-
Reagents and Materials:
-
1-methyl-1H-pyrazole-3-carboxamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-pyrazole-3-carboxamide in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 15 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated product, 4-nitro-1-methyl-1H-pyrazole-3-carboxamide, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.[2] For improved purity, the product can be extracted with dichloromethane, washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.[2]
-
Step 2: Reduction of 4-nitro-1-methyl-1H-pyrazole-3-carboxamide
The nitro group is then reduced to the primary amine using catalytic hydrogenation. This method is generally high-yielding and clean.
-
Reagents and Materials:
-
4-nitro-1-methyl-1H-pyrazole-3-carboxamide
-
Methanol (MeOH)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
-
Procedure:
-
Dissolve the 4-nitro-1-methyl-1H-pyrazole-3-carboxamide in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.[3]
-
Part 2: Applications in the Synthesis of Pyrazolo[3,4-d]pyrimidines
The true synthetic power of this compound lies in its ability to undergo cyclocondensation reactions to form the pyrazolo[3,4-d]pyrimidine ring system. The adjacent amino and carboxamide groups are perfectly positioned to react with a variety of C1 and C2 synthons.
Protocol 2: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione via Reaction with Urea
This protocol describes the fusion of this compound with urea to construct the pyrazolo[3,4-d]pyrimidine-4,6-dione core. This scaffold is a precursor to a wide range of kinase inhibitors. The reaction proceeds through a cyclizative condensation mechanism.
Reaction Scheme for Pyrazolo[3,4-d]pyrimidine-4,6-dione Synthesis
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine-4,6-dione derivative.
-
Reagents and Materials:
-
This compound
-
Urea
-
High-temperature reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask, thoroughly mix this compound and an excess of urea (typically 5-10 equivalents).
-
Heat the mixture in an oil bath to a temperature sufficient to melt the urea and initiate the reaction (typically 180-200 °C).[4]
-
Maintain the reaction at this temperature for several hours, monitoring by TLC. The reaction progress can be observed by the evolution of ammonia gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Treat the resulting solid with hot water to dissolve any unreacted urea and other water-soluble byproducts.
-
Collect the solid product by filtration, wash with water, and then with a suitable organic solvent like ethanol to remove any organic impurities.
-
Dry the product, 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, under vacuum.
-
Protocol 3: Synthesis of 1-methyl-1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione using Oxalyl Chloride
An alternative and often milder approach to a dione-substituted pyrazolo[3,4-d]pyrimidine involves a two-step, one-pot reaction with oxalyl chloride. This method proceeds via an intermediate acyl isocyanate which then undergoes intramolecular cyclization.
Reaction Scheme with Oxalyl Chloride
Caption: Cyclocondensation using oxalyl chloride.
-
Reagents and Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Toluene
-
Round-bottom flask, reflux condenser, dropping funnel, nitrogen atmosphere setup
-
-
Procedure:
-
Suspend this compound in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Slowly add a solution of oxalyl chloride (1.2 equivalents) in anhydrous toluene to the suspension at room temperature.[5]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.
-
Dry the product, 1-methyl-1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione, under vacuum. This method often provides high yields of the desired product.[5]
-
Data Summary
| Protocol | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| 1 | 1-methyl-1H-pyrazole-3-carboxamide | 1. HNO₃/H₂SO₄ 2. H₂, Pd/C | This compound | Good to High | [2][3] |
| 2 | This compound | Urea | 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Moderate | [4] |
| 3 | This compound | Oxalyl Chloride | 1-methyl-1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione | 92% | [5] |
Conclusion and Future Outlook
This compound is a high-value intermediate for the construction of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein provide reliable and reproducible methods for both its synthesis and its application in the formation of the pyrazolo[3,4-d]pyrimidine scaffold. The versatility of this building block extends beyond the examples provided, with potential for elaboration into a wide array of substituted pyrazoles and other fused heterocyclic systems. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of robust synthetic routes to key intermediates like this compound will undoubtedly increase, making it a continued focus of research in synthetic and medicinal chemistry.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis - chemicalbook [chemicalbook.com]
Application of Pyrazole-Carboxamide Derivatives in FLT3-Mutant AML Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of novel 4-amino-1-methyl-1H-pyrazole-3-carboxamide derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML). The focus is on experimental models featuring FLT3 mutations, which are prevalent in approximately 30% of AML cases and are associated with a poor prognosis.[1][2][3] This guide will delve into the mechanism of action, provide detailed protocols for in vitro and in vivo evaluation, and offer insights into the scientific rationale behind these experimental designs.
Introduction: Targeting a Key Vulnerability in AML
Fms-like receptor tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[4][5][6] In a significant subset of AML patients, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled cell growth and conferring a poor prognosis.[1][7][8] The two primary types of activating mutations are internal tandem duplications (ITDs) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][9] This constitutive signaling makes FLT3 an attractive therapeutic target.
A promising class of small molecules, the 1H-pyrazole-3-carboxamide derivatives, has emerged as potent FLT3 inhibitors.[1][2][10] These compounds are designed to bind to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[1][6] This guide will focus on the practical application of these compounds in preclinical AML models.
Mechanism of Action: Inhibition of Constitutive FLT3 Signaling
The primary mechanism of action for this compound derivatives is the competitive inhibition of the FLT3 kinase. In FLT3-mutated AML cells, the receptor is constitutively phosphorylated, leading to the aberrant activation of several downstream pathways crucial for leukemic cell survival and proliferation. These include:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.[11]
-
RAS/MAPK Pathway: Involved in cell growth and differentiation.[11]
-
JAK/STAT5 Pathway: Crucial for cell growth and the suppression of apoptosis.[11]
By inhibiting FLT3 autophosphorylation, these pyrazole-carboxamide derivatives effectively shut down these oncogenic signaling cascades, leading to cell cycle arrest and apoptosis in FLT3-mutant AML cells.[6][10]
Caption: FLT3 Signaling and Inhibition by Pyrazole-Carboxamide Derivatives.
In Vitro Evaluation Protocols
A series of in vitro assays are essential to characterize the activity of this compound derivatives against FLT3-mutant AML.
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in FLT3-mutant and wild-type AML cell lines.
Rationale: This assay provides a quantitative measure of the compound's potency and selectivity. A lower IC50 value in FLT3-mutant cells compared to wild-type cells indicates on-target activity.
Recommended Cell Lines:
| Cell Line | FLT3 Status | Notes |
| MV4-11 | FLT3-ITD (homozygous) | Highly sensitive to FLT3 inhibitors.[8] |
| MOLM-13 | FLT3-ITD (heterozygous) | Another commonly used FLT3-ITD positive line.[8] |
| HL-60 | FLT3-wild type | Serves as a negative control to assess selectivity.[8] |
| OCI-AML3 | FLT3-wild type | Additional negative control cell line.[8] |
Protocol (MTT Assay Example):
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of the pyrazole-carboxamide derivative in culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of FLT3 Signaling
Objective: To confirm that the compound inhibits the phosphorylation of FLT3 and its downstream signaling proteins.
Rationale: This assay provides direct evidence of the compound's on-target mechanism of action at the molecular level.
Protocol:
-
Cell Treatment: Treat FLT3-mutant AML cells (e.g., MV4-11) with varying concentrations of the pyrazole-carboxamide derivative for 2-4 hours. Include an untreated and a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use GAPDH or β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot Workflow for FLT3 Signaling Analysis.
In Vivo Evaluation in FLT3-Mutant AML Xenograft Models
Objective: To assess the anti-leukemic efficacy and tolerability of the pyrazole-carboxamide derivative in a living organism.
Rationale: In vivo models are crucial for evaluating a compound's pharmacokinetic properties, in vivo efficacy, and potential toxicity before clinical consideration.
Recommended Model:
-
Cell Line-Derived Xenograft (CDX) Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with FLT3-mutant AML cells (e.g., MV4-11 or MOLM-13).[12][13]
-
Patient-Derived Xenograft (PDX) Model: Primary AML cells from patients with FLT3 mutations are engrafted into immunocompromised mice. These models better recapitulate the heterogeneity of human AML.[14]
Protocol (Subcutaneous MV4-11 Xenograft Model):
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrazole-carboxamide derivative (formulated in an appropriate vehicle) and vehicle control to the respective groups via oral gavage or intraperitoneal injection at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, tumors can be harvested for western blot analysis to confirm in vivo target inhibition.
-
Toxicity Assessment: Monitor for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Data Presentation and Interpretation
In Vitro Data Summary:
| Compound | FLT3 IC50 (nM) | MV4-11 IC50 (nM) | MOLM-13 IC50 (nM) | HL-60 IC50 (nM) |
| Example Pyrazole-Carboxamide | e.g., 0.5 | e.g., 5 | e.g., 10 | e.g., >1000 |
| Reference FLT3 Inhibitor | e.g., 1 | e.g., 8 | e.g., 15 | e.g., >1500 |
In Vivo Data Interpretation:
-
Tumor Growth Inhibition (TGI): Calculated as a percentage reduction in tumor volume in the treated group compared to the control group.
-
Survival Analysis: For disseminated leukemia models, Kaplan-Meier survival curves are used to assess the impact on overall survival.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and potent FLT3 inhibitors for the treatment of FLT3-mutant AML. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. Future studies should focus on optimizing their pharmacokinetic properties, evaluating their efficacy in combination with standard-of-care chemotherapies, and investigating their activity against resistance-conferring mutations.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Models of Frequently Mutated Genes in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-amino-1-methyl-1H-pyrazole-3-carboxamide
A Guide for Researchers on Navigating and Overcoming Solubility Challenges
Welcome to the technical support guide for 4-amino-1-methyl-1H-pyrazole-3-carboxamide. As Senior Application Scientists, we understand that realizing the full potential of a compound in any experimental system is fundamentally linked to achieving appropriate solubilization. This document provides in-depth, field-proven insights and troubleshooting protocols designed to address the specific solubility challenges you may encounter with this pyrazole derivative. Our approach is grounded in the principles of physical chemistry and formulation science to ensure your experimental setup is both robust and reproducible.
Compound Identification and Physicochemical Properties
A clear understanding of a compound's intrinsic properties is the first step in troubleshooting its behavior in solution. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| IUPAC Name | 4-amino-1-methylpyrazole-3-carboxamide | PubChem[1] |
| CAS Number | 3920-40-9 | PubChem[1], Chemchart[2] |
| Molecular Formula | C₅H₈N₄O | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| Predicted Water Solubility | 20040.7 mg/L (approx. 20 mg/mL) | EPA T.E.S.T.[2] |
| Predicted LogP | -0.7 | PubChem[1] |
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubility of this compound.
Q1: The predicted water solubility is ~20 mg/mL, yet I'm observing precipitation in my aqueous buffer. What could be the cause?
A1: This is a common and critical issue that highlights the difference between theoretical solubility and practical application. Several factors could be at play:
-
Rate of Dissolution: While the compound may be soluble to 20 mg/mL, the rate at which it dissolves could be very slow. If the compound is added to a buffer too quickly or without sufficient energy (e.g., vortexing, sonication), it can form aggregates that are slow to break down, giving the appearance of insolubility.
-
Buffer Composition (Salting Out): The predicted solubility is for pure water. The high concentration of salts in many common biological buffers (e.g., PBS) can decrease the solubility of organic molecules through an effect known as "salting out."
-
pH Effects: The presence of an amino group on the pyrazole ring means the compound's ionization state is pH-dependent. At neutral or basic pH, the amino group is uncharged, which may reduce its solubility compared to an acidic environment where it would be protonated and charged.[3][4]
-
Crystal Lattice Energy: The solid form of the compound possesses a stable crystal lattice. Significant energy is required for solvent molecules to overcome these intermolecular forces.[4] If the energy of solvation in your specific buffer is not favorable enough, the compound will not readily dissolve.
Q2: What is the best initial solvent to prepare a stock solution for biological assays?
A2: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3] Its high solubilizing power for a wide range of polar and non-polar compounds makes it an excellent choice for creating a concentrated stock solution (e.g., 10-50 mM). From this DMSO stock, you can make serial dilutions into your aqueous assay buffer.
Causality: DMSO is an aprotic polar solvent. It can disrupt the crystal lattice of the compound effectively but does not form strong hydrogen bonds with it, allowing the compound to be readily released into the aqueous medium upon dilution.
Q3: My compound dissolves in 100% DMSO, but precipitates immediately when I dilute it into my cell culture medium or assay buffer. How do I solve this?
A3: This is a classic problem of a compound "crashing out" of solution when the solvent environment changes abruptly from organic to aqueous. The key is to manage this transition.
-
Check Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.[3] Some robust cell lines may tolerate up to 1%.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a 50 mM DMSO stock into your final buffer, perform an intermediate dilution into your buffer or medium that contains a higher, yet still tolerated, percentage of DMSO (e.g., 5-10%). Then, use this intermediate stock for your final dilution into the assay plate.
-
Increase Mixing Energy: When adding the DMSO stock to the aqueous buffer, vortex or pipette vigorously to ensure rapid and homogenous dispersion. This minimizes the formation of localized, supersaturated pockets where precipitation can begin.
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing persistent solubility issues, follow this systematic troubleshooting workflow.
Step 1: Re-evaluation of Stock Solution Preparation
-
Weigh Accurately: Use a calibrated analytical balance.
-
Solvent Addition: Add the solvent (e.g., DMSO) directly to the vial containing the pre-weighed compound.
-
Apply Energy: Vortex the solution vigorously for at least 1-2 minutes. If dissolution is still slow, use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be effective but should be used with caution to avoid compound degradation.
-
Visual Confirmation: Ensure the solution is completely clear with no visible particulates before proceeding.
Step 2: Optimizing the Aqueous Dilution
If the compound precipitates upon dilution, systematically assess the components of your experimental buffer.
-
pH Adjustment:
-
Hypothesis: The amino group on the pyrazole ring is a weak base. Lowering the pH should protonate this group, increasing its polarity and aqueous solubility.
-
Protocol: Prepare small batches of your assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.0). Test the solubility of the compound in each. Remember to confirm that the pH change does not negatively impact your assay's performance.
-
-
Co-Solvent Addition (for Cell-Free Assays):
-
Hypothesis: A water-miscible organic co-solvent can reduce the overall polarity of the aqueous buffer, making it more favorable for the compound.
-
Protocol: Introduce a small percentage of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG 400) into your buffer.[3] Start with 1-2% and increase incrementally, ensuring the co-solvent does not interfere with the assay.
-
Workflow Diagram: Troubleshooting Solubility
References
Technical Support Center: Pyrazole Carboxamide Purification
Welcome to the technical support center for pyrazole carboxamide purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these versatile compounds. Pyrazole carboxamides are a cornerstone in pharmaceuticals and agrochemicals, but their unique structural features can present specific purification hurdles.[1] This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude pyrazole carboxamide product?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, several common byproducts frequently arise.
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in a Knorr-type synthesis, the formation of regioisomeric pyrazole products is a very common issue. These isomers often have very similar polarities, making them difficult to separate by standard chromatography.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual acylating agents (like pyrazole carboxylic acid), amines, or coupling reagents in the crude mixture.
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can result in pyrazoline byproducts.[2]
-
Hydrolysis Products: The carboxamide functional group can be susceptible to hydrolysis back to the corresponding carboxylic acid, especially under acidic or basic workup conditions.
-
Colored Impurities: Side reactions involving the hydrazine starting material can sometimes produce highly colored impurities, often resulting in yellow, red, or brown crude products.[2]
Expert Tip: Always run a preliminary Thin Layer Chromatography (TLC) and a proton NMR (¹H-NMR) of your crude material. TLC will give you a quick visual of the number of components, while NMR can help identify unreacted starting materials or the presence of duplicate peak sets suggesting regioisomers.[2]
Q2: My pyrazole carboxamide is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" is a common and frustrating problem that occurs when your compound precipitates from the solution as a liquid phase at a temperature above its melting point.[3] This often happens when the solution is supersaturated at too high a temperature or if significant impurities are depressing the melting point of your compound.
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting Flowchart for Oiling Out.
Causality Explained:
-
Slowing Cooling: Rapid cooling causes the solution to become supersaturated very quickly, often crashing the product out as an amorphous oil. Gradual cooling allows molecules sufficient time to orient themselves into an ordered crystal lattice.[3]
-
Increasing Solvent: By adding more solvent, you decrease the concentration and thus lower the saturation temperature. This allows crystallization to initiate at a temperature that is safely below the compound's melting point.[3][4]
-
Seed Crystals: A seed crystal provides a pre-existing template of the correct crystal lattice, overcoming the kinetic barrier for nucleation and inducing the desired crystalline form to grow.[3]
Q3: My recrystallization yield is very low. How can I improve recovery without sacrificing purity?
A3: Low yield is typically a result of the compound having excessive solubility in the mother liquor.[3][4] Here are key strategies to maximize your recovery:
-
Use the Minimum Amount of Hot Solvent: This is the most critical factor. Add your chosen solvent in small portions to the boiling mixture until the solid just dissolves. Using excess solvent will keep more of your product dissolved even after cooling.[3][4]
-
Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes. Lowering the temperature significantly decreases the solubility of your compound, leading to greater precipitation.
-
Choose the Right Solvent System: An ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures. If no single solvent works, a mixed-solvent system is often highly effective.[3][5]
-
Wash Crystals with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor without re-dissolving a significant portion of your product.
Data Table: Common Recrystallization Solvents for Pyrazole Carboxamides
| Solvent System | Polarity | Typical Use Case | Expert Notes |
| Ethanol / Water | Mixed Protic | Excellent for moderately polar pyrazole carboxamides. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol and cool.[3][6] | A very robust and common system. The ratio is easily tunable. |
| Hexane / Ethyl Acetate | Nonpolar / Polar Aprotic | Good for less polar compounds. Dissolve in a minimum of hot ethyl acetate and add hot hexane as the anti-solvent.[5] | Often used in chromatography, so its properties are well-understood for a given compound. |
| Isopropanol | Protic | A good single-solvent option that is less volatile than ethanol. Often gives good crystal formation.[6][7] | Can be a good starting point if other systems fail. |
| Acetone | Polar Aprotic | Used for crystallizing some pyrazole carboxamide derivatives.[8] Can be paired with hexane.[3] | High volatility requires careful handling to prevent solvent evaporation on the filter funnel. |
| Dichloromethane (DCM) / Hexane | Nonpolar / Polar Aprotic | Useful for compounds that are highly soluble in DCM. | Be aware of DCM's low boiling point (39.6 °C), which can complicate hot recrystallizations.[9] |
Q4: I'm struggling to separate my desired pyrazole carboxamide from a stubborn impurity using column chromatography. What can I do?
A4: Poor separation on a silica gel column usually points to an issue with solvent system selection or compound-silica interactions.
Troubleshooting Steps:
-
Optimize Your TLC First: Do not run a column until you have a good separation on TLC. The ideal solvent system should move your desired compound to an Rf (retention factor) of 0.25 - 0.40 and show clear separation (ΔRf > 0.1) from the impurity.
-
Try a Different Solvent System: If a standard hexane/ethyl acetate gradient isn't working, consider changing the nature of your solvents.
-
Add a Third Component: Adding a small amount (~1%) of triethylamine (TEA) can mitigate tailing for basic compounds (like those with amine groups). Conversely, adding a small amount of acetic acid or formic acid can help with acidic compounds.
-
Switch Solvents: Replace ethyl acetate with dichloromethane (DCM) or acetone. A DCM/methanol system is often effective for more polar compounds. Sometimes a completely different system like toluene/acetone can provide unique selectivity.
-
-
Improve Your Technique:
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel.[9] This results in a much sharper starting band and significantly improves resolution.
-
Use a Gradient Elution: A shallow gradient (slowly increasing the percentage of the polar solvent) is almost always better than running the column isocratically (with a single solvent mixture). This helps sharpen bands and improve separation between closely eluting spots.
-
Caption: General Workflow for Column Chromatography.
Detailed Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
This protocol is ideal when no single solvent provides the desired solubility profile for your pyrazole carboxamide.[3]
-
Dissolution: Place the crude, solid pyrazole carboxamide into an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of a "good" solvent (one in which the compound is highly soluble, e.g., ethanol, acetone) to dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., water, hexane) dropwise with vigorous stirring until the solution becomes persistently cloudy (turbid).[3]
-
Clarification: Add 1-2 drops of the "good" solvent back into the hot, cloudy mixture until it becomes clear again. This ensures you are at the precise point of saturation.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold anti-solvent or a cold mixture of the two solvents.
-
Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator under vacuum.
Protocol 2: Flash Column Chromatography with Dry Loading
This technique is superior for achieving high resolution and preventing band broadening.
-
Sample Preparation (Dry Loading): Dissolve your crude pyrazole carboxamide (e.g., 500 mg) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM, acetone). Add 2-3 times the mass of silica gel (1-1.5 g) to this solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude compound adsorbed onto the silica.[9]
-
Column Packing: Pack a glass chromatography column with silica gel using your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add your dry-loaded sample as a thin, even layer on top of the packed silica bed. Gently add a thin layer of sand on top to protect the sample layer.
-
Elution: Carefully add your eluent and begin running the column under positive pressure ("flash"). Start with the low-polarity mobile phase determined from your TLC analysis.
-
Gradient: Gradually and systematically increase the polarity of the mobile phase according to your pre-planned gradient (e.g., increase by 5% ethyl acetate every 100 mL).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield your purified pyrazole carboxamide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kinase Inhibitor Assays
As a Senior Application Scientist, I've seen firsthand how a promising kinase inhibitor screen can be derailed by unexpected technical hurdles. This guide is designed to be your first line of support, moving beyond simple checklists to explain the underlying causes of common problems. Here, you'll find field-tested insights and robust protocols to help you generate reliable, reproducible data.
Section 1: The First-Pass Diagnostic: Where Did My Assay Go Wrong?
When an experiment fails, the first step is to systematically identify the likely source of the error. The flowchart below provides a logical path to diagnose the root cause, starting with the most critical components of any kinase assay: the controls.
Figure 1. A decision tree for initial troubleshooting of kinase inhibitor assays.
Section 2: In-Depth Troubleshooting & FAQs
This section directly addresses the specific problems identified in the diagnostic flowchart.
Problem Area 2.1: Low or No Kinase Activity
Q: My positive control (maximum signal) is very low or indistinguishable from my background. What happened?
A: This indicates a fundamental failure in the enzymatic reaction. The cause is almost always a problem with one of the core reagents. Here’s how to dissect the issue:
-
Enzyme Inactivity: This is the most common culprit. Kinases are sensitive proteins. Improper storage (e.g., -20°C instead of -80°C), repeated freeze-thaw cycles, or using an old lot can lead to a complete loss of activity.[1] Just because a kinase is pure on a gel does not mean it is active; correct phosphorylation and folding are critical.[2]
-
Action: Always use a fresh aliquot of a validated enzyme lot. When first receiving a new batch of kinase, run a titration experiment to determine its specific activity and ensure it performs as expected.[3]
-
-
Incorrect Buffer Composition: Kinase activity is highly dependent on pH, salt concentration (MgCl₂, MnCl₂), and cofactors.[1][4] Using a "universal" buffer for all kinases can result in suboptimal conditions.[4]
-
Action: Verify the buffer recipe against the manufacturer's data sheet for your specific kinase. Ensure all components are at the correct concentration.
-
-
Substrate or ATP Degradation: ATP is prone to hydrolysis if not stored correctly in buffered, aliquoted stocks. Peptide substrates can also degrade.
-
Action: Use freshly prepared or properly stored, single-use aliquots of ATP and substrate.[1]
-
-
Reaction Not in Linear Range: If the reaction time is too long, the enzyme may have consumed all the available substrate or ATP, causing the reaction to plateau prematurely.
Problem Area 2.2: High Background Signal
Q: My negative control (and all my wells) shows a very high signal. What causes this?
A: High background masks the true signal from your kinase, shrinking your assay window and making it impossible to detect inhibition.
-
Contaminated Reagents: A buffer component, or even the substrate itself, could be contaminated with ATP or ADP, depending on your detection method.[1] This is particularly common in luminescence-based assays like ADP-Glo™, where the signal is directly tied to nucleotide concentration.[6]
-
Action: Run a control where you add your detection reagents to each individual component of the kinase reaction buffer. This can help pinpoint the contaminated source.
-
-
Autophosphorylation: Some kinases can phosphorylate themselves, which will generate a signal in the absence of a substrate.[7]
-
Action: Run a "No Substrate" control.[7] If the signal is high, you may need to optimize the enzyme concentration or reaction time to minimize this effect.
-
-
Assay Plate Interference: Certain types of plates can contribute to background fluorescence or luminescence. For HTRF assays, white plates are recommended to enhance the signal; black plates can reduce the dynamic range.[8]
-
Action: Always use the plate type recommended by the assay manufacturer. Pre-reading the plate before adding reagents can identify defects.[1]
-
Problem Area 2.3: Compound Interference
Q: My "No Enzyme" control signal increases when I add my test compound. Why?
A: This is a classic sign of compound interference, a frequent source of false positives in high-throughput screening (HTS).[9][10] The compound is not inhibiting the kinase; it is directly affecting your detection system.[7][11]
-
Fluorescence/Luminescence Interference: The compound itself may be fluorescent at the same wavelengths as your assay readout (autofluorescence) or it may quench the signal.[8][11] In luciferase-based assays (e.g., Kinase-Glo™), some compounds are known to directly inhibit the luciferase reporter enzyme.[11][12]
-
Action: Run a control with the compound and detection reagents but without any kinase reaction components.[7] This will directly measure the compound's effect on the readout technology.
-
-
Light Scattering/Absorption: Colored compounds can absorb light, leading to false negatives in fluorescence-based assays.[12] Aggregated compounds can cause light scattering.
-
Action: Visually inspect wells for precipitation. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent aggregation-based artifacts.[9]
-
-
Reactivity with Detection Reagents: Some compounds, particularly those with reactive thiol groups, can chemically interact with assay probes or reagents.[9] This is a known issue in assays that use thiol-containing probes.[9]
-
Action: If you suspect reactivity, orthogonal assays using a different detection technology are necessary to confirm hits.
-
Problem Area 2.4: High Variability & Poor Z'-Factor
Q: My replicate wells are inconsistent, and my Z'-factor is below 0.5. How can I improve my assay quality?
A: A low Z'-factor indicates that the separation between your positive and negative controls is not large enough relative to the variability in the data, making it difficult to confidently identify hits.[13][14] A Z'-factor >0.5 is considered excellent for HTS.[13][14]
-
Pipetting Inaccuracy: This is a major source of variability, especially when working with small volumes in 384- or 1536-well plates.[15]
-
Action: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Automating liquid handling can significantly improve precision.[16]
-
-
Edge Effects: Evaporation from the outer wells of a microplate concentrates reagents, leading to artificially high or low signals.[8][15]
-
Temperature Gradients: Inconsistent temperature across the plate during incubation can cause reaction rates to vary from well to well.[8][17]
-
Action: Ensure plates and reagents are at a uniform temperature before starting the reaction. Avoid stacking plates during incubation.[8]
-
Section 3: Inhibitor-Specific FAQs
Q: My IC50 value for a known inhibitor is different from what's published in the literature. Why?
A: This is a very common and important question. IC50 values are not absolute constants; they are highly dependent on the specific experimental conditions.[1][18]
-
ATP Concentration: This is the single most critical factor for ATP-competitive inhibitors. The IC50 value will increase as the ATP concentration in the assay increases.[1][19] Many published studies use low ATP concentrations (at or below the Kₘ) to achieve high potency, but this may not reflect the physiological reality where cellular ATP is in the millimolar range.[20][21]
-
Enzyme/Substrate Concentrations: Variations in the concentrations of the enzyme or substrate can also shift IC50 values.
-
Action: Standardize these conditions based on initial optimization experiments (see Protocol 1 below).
-
-
Incubation Time: For irreversible or slow-binding inhibitors, the apparent IC50 can change with the pre-incubation time.[22]
-
Action: Ensure you are using a consistent pre-incubation time between the enzyme and inhibitor before initiating the reaction with ATP.
-
Q: My inhibitor is potent in my biochemical assay but shows weak or no activity in a cell-based assay. What's going on?
A: This discrepancy is a frequent challenge in drug discovery and highlights the difference between a controlled in vitro environment and the complexity of a living cell.
-
Cell Permeability: The compound may simply be unable to cross the cell membrane to reach its intracellular target.[15][21]
-
High Intracellular ATP: As mentioned, the high concentration of ATP inside cells (1-10 mM) provides immense competition for ATP-competitive inhibitors, drastically reducing their apparent potency compared to a low-ATP biochemical assay.[15][21]
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.[15][21]
-
Compound Stability and Metabolism: The compound could be unstable or rapidly metabolized in the cell culture media or within the cell.[21]
Section 4: Core Experimental Protocols
Protocol 1: Establishing a Robust Kinase Assay (Enzyme Titration & Time Course)
This protocol ensures your assay is running under optimal, linear conditions before you begin inhibitor screening. This example uses a generic luminescence-based ADP detection format (e.g., ADP-Glo™).[23][24]
Figure 2. Workflow for optimizing enzyme concentration and reaction time.
Objective: To find the lowest enzyme concentration and shortest reaction time that give a robust signal within the linear range of the reaction.
Methodology:
-
Enzyme Titration:
-
Prepare a 2-fold serial dilution of your kinase in assay buffer.
-
In a 384-well plate, add the kinase dilutions. Include "no enzyme" wells for background.
-
Initiate the reaction by adding a mixture of substrate and ATP (ideally at the Kₘ concentration for ATP).
-
Incubate for a fixed time (e.g., 60 minutes) at the recommended temperature.
-
Stop the reaction and perform the detection step according to your assay kit protocol (e.g., add ADP-Glo™ Reagent).[25]
-
Measure the signal (luminescence).
-
Analysis: Plot the signal versus enzyme concentration. Select a concentration on the linear portion of the curve (often around the EC₈₀) for future experiments. This ensures the assay is sensitive to inhibition.[17]
-
-
Time Course:
-
Using the fixed enzyme concentration determined above, set up replicate reactions.
-
Initiate all reactions simultaneously by adding the substrate/ATP mix.
-
Stop individual reactions at different time points (e.g., 10, 20, 40, 60, 90, 120 minutes).
-
Perform the detection step and measure the signal for all time points.
-
Analysis: Plot the signal versus time. Choose an incubation time that falls well within the initial linear phase of the reaction.[1]
-
Protocol 2: Determining an Accurate IC50 Value
This protocol outlines the steps for generating a reliable concentration-response curve.
Materials:
-
Optimized concentrations of kinase, substrate, and ATP from Protocol 1.
-
Test inhibitor and a known positive control inhibitor.
-
Assay buffer, detection reagents, and appropriate microplates.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of your test inhibitor and positive control inhibitor in DMSO. Then, dilute these into the assay buffer.[26][27]
-
Assay Plate Setup:
-
Test Wells: Add the inhibitor serial dilutions.
-
Positive Control (0% Inhibition): Add vehicle control (e.g., DMSO in buffer).
-
Negative Control (100% Inhibition): Add a high concentration of the positive control inhibitor.
-
No Enzyme Control: Add vehicle control to wells that will not receive the enzyme.
-
-
Enzyme Addition: Add the optimized concentration of kinase to all wells except the "No Enzyme" controls. Pre-incubate the plate (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[23]
-
Initiate Reaction: Add the substrate/ATP mixture to all wells to start the reaction.
-
Incubation: Incubate for the predetermined optimal time at the correct temperature.
-
Detection: Stop the reaction and add detection reagents as per the manufacturer's protocol.[23]
-
Read Plate: Measure the signal on a compatible plate reader.
-
Data Analysis:
-
Subtract the average "No Enzyme" background from all wells.
-
Normalize the data: Set the average of the positive control wells to 100% activity and the negative control wells to 0% activity.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[26][27]
-
Section 5: Reference Tables
Table 1: Comparison of Common Kinase Assay Technologies
| Technology | Principle | Pros | Cons |
| Luminescence (e.g., ADP-Glo™) [6][28] | Measures ADP production or ATP depletion via a luciferase-coupled reaction. | Universal (any kinase), high sensitivity, large dynamic range. | Susceptible to interference from compounds that affect luciferase. |
| Time-Resolved FRET (TR-FRET) [8][29] | FRET between a donor (e.g., Europium) on an antibody and an acceptor on the substrate upon phosphorylation. | Homogeneous ("add-and-read"), robust, reduced background fluorescence. | Requires specific phospho-antibodies and labeled substrates. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced from the kinase by an inhibitor. | Homogeneous, direct binding measurement. | Can be prone to interference from fluorescent compounds. |
| AlphaScreen® / AlphaLISA® [12][30] | Proximity-based assay where phosphorylation brings donor and acceptor beads together, generating a signal. | Highly sensitive, homogeneous, versatile substrate formats.[30] | Susceptible to interference from singlet oxygen quenchers or light-scattering compounds.[12] |
| Radiometric ([³²P]-ATP) [5] | Measures the direct transfer of radioactive phosphate from ATP to a substrate. | The "gold standard"; direct, highly sensitive. | Requires handling of radioactive materials, not high-throughput. |
Table 2: Impact of ATP Concentration on IC50 Values for ATP-Competitive Inhibitors
| ATP Concentration in Assay | Expected IC50 Value | Interpretation |
| Low ([ATP] << Kₘ) | Lowest | Maximizes apparent potency; useful for initial screening but not physiologically relevant. |
| At Kₘ ([ATP] = Kₘ) | Intermediate | The standard condition for comparing inhibitor potency (IC50 ≈ 2 x Kᵢ).[19] |
| High ([ATP] >> Kₘ) | Highest | More closely mimics the cellular environment (mM ATP), providing a better prediction of cellular activity.[20][21] |
References
- 1. benchchem.com [benchchem.com]
- 2. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 3. Validation of Kinases | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. benchchem.com [benchchem.com]
- 16. biomolecularsystems.com [biomolecularsystems.com]
- 17. promega.com [promega.com]
- 18. courses.edx.org [courses.edx.org]
- 19. benchchem.com [benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 25. promega.com [promega.com]
- 26. assayquant.com [assayquant.com]
- 27. benchchem.com [benchchem.com]
- 28. promega.com [promega.com]
- 29. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. revvity.com [revvity.com]
Technical Support Center: Synthesis of 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxamide
Welcome to the technical support guide for the synthesis of 4-amino-1-methyl-1H-pyrazole-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Q1: Why is my overall yield of this compound consistently low?
A1: Low overall yield is a multi-faceted problem that can originate from any step in a multi-step synthesis. The most common route involves forming a 1-methyl-4-nitropyrazole-3-carboxylate intermediate, followed by reduction and amidation. Let's break down the potential causes step-by-step.
-
Step 1: Pyrazole Ring Formation & Methylation: The initial cyclization using methylhydrazine is a critical step where regioselectivity is the primary challenge. Formation of the undesired regioisomer (e.g., 1-methyl-5-aminopyrazole derivatives) is a common cause of yield loss.[1][2] The subsequent N-alkylation of a pre-formed pyrazole can also lead to mixtures if not optimized.
-
Causality: The two nitrogen atoms of methylhydrazine have different nucleophilicities. The reaction can proceed via kinetic or thermodynamic control, leading to different isomeric products.[1][3][4] Acidic conditions and polar protic solvents often favor one isomer, while basic conditions may favor another.[1]
-
Solution: Screen different solvent systems. The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to significantly improve regioselectivity in favor of the desired isomer compared to standard solvents like ethanol.[2]
-
-
Step 2: Reduction of the 4-Nitro Group: Incomplete reduction or the formation of side products during this step can drastically lower your yield.
-
Causality: Catalytic hydrogenation (e.g., with Pd/C) can be hampered by catalyst poisoning from sulfur-containing impurities or certain functional groups.[5][6] The reaction may also stall due to catalyst deactivation or product inhibition.[6] Chemical reductions (e.g., with SnCl₂ or Fe) can be sluggish if the reagents are old or the reaction conditions are not optimal.[7][8]
-
Solution: For catalytic hydrogenation, ensure the use of a fresh, high-activity catalyst and high-purity solvents. If the reaction stalls, increasing hydrogen pressure or adding a second portion of the catalyst may help.[6] For chemical reductions, using activated metal powders and ensuring the correct stoichiometry and temperature are crucial.[7] A system of Fe powder with ammonium chloride in an ethanol/water mixture is often effective and allows for an easier workup than SnCl₂.[8]
-
-
Step 3: Amidation of the Carboxylate Ester: The final conversion of the methyl or ethyl ester to the primary carboxamide can be inefficient.
-
Causality: Direct amidation with ammonia can require harsh conditions (high temperature and pressure) and long reaction times, which can lead to degradation.
-
Solution: A more reliable method is a two-step process: first, hydrolyze the ester to the corresponding carboxylic acid. Then, activate the carboxylic acid using a reagent like thionyl chloride (SOCl₂) or a coupling agent (e.g., DCC, HATU) followed by treatment with an ammonia source.[9][10][11] This provides a cleaner and often higher-yielding conversion.
-
Below is a troubleshooting decision tree for diagnosing low-yield issues.
Caption: Troubleshooting workflow for low yield.
Q2: The reduction of the 4-nitro group is incomplete and forms colored byproducts. How can I fix this?
A2: This is a classic problem in nitro group reductions. The colored impurities are often dimeric species like azoxy (-N=N(O)-) and azo (-N=N-) compounds, which form from the condensation of partially reduced intermediates like nitroso and hydroxylamine species.[7][12]
-
Cause 1: Inefficient Reducing Agent/Catalyst: The reducing agent may not be potent enough, or the catalyst may be inactive, leading to the buildup of intermediates.[6]
-
Solution 1: Optimize the Reduction System.
-
Catalytic Hydrogenation (Pd/C, Raney Ni): Ensure your catalyst is active. Use a fresh bottle or test it on a simple substrate like nitrobenzene. Increase catalyst loading (e.g., from 5 mol% to 10 mol%) or hydrogen pressure. Ensure vigorous stirring to overcome mass transfer limitations in the three-phase system.[6]
-
Chemical Reduction (SnCl₂/HCl): This is a very robust method. Use at least 3-5 equivalents of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate. Heating is often required.[5] The workup involves neutralizing with a base to precipitate tin salts, which can be cumbersome but is highly effective.[5]
-
Alternative: For substrates sensitive to harsh acidic conditions, using Raney Nickel with hydrazine hydrate in an alcohol solvent at 40-50 °C is an excellent, high-yielding alternative for reducing nitropyrazoles.[8]
-
-
Cause 2: Suboptimal Reaction Conditions: Poor solubility of the starting material or incorrect temperature can hinder the reaction.
-
Solution 2: Adjust Conditions. The starting nitropyrazole must be fully dissolved. Use a co-solvent system if necessary (e.g., THF/ethanol).[7] While many reductions work at room temperature, some require gentle heating (40-60 °C) to proceed to completion. Monitor the reaction closely by TLC to avoid over-heating, which can also generate byproducts.[7]
Q3: My final amidation of the pyrazole ester is low-yielding. What are the critical parameters?
A3: Converting a sterically hindered or electron-deficient ester to a primary amide can be challenging.
-
Cause 1: Low Reactivity of the Ester: The pyrazole ring system can deactivate the ester carbonyl towards nucleophilic attack by ammonia, requiring forcing conditions that may degrade the product.
-
Solution 1: Two-Step Hydrolysis and Coupling. This is the most reliable strategy.
-
Saponification: Hydrolyze the methyl or ethyl ester to the carboxylic acid using aqueous LiOH or NaOH in a THF or methanol co-solvent. Monitor carefully by TLC and acidify upon completion to precipitate the acid.
-
Amide Coupling: Activate the isolated carboxylic acid. The simplest method is converting it to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride.[9][11] The resulting acid chloride can then be reacted with aqueous or methanolic ammonia at low temperatures (0 °C to RT) to yield the amide cleanly.[13] Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used with an ammonia source.
-
-
Cause 2: Unstable Reagents: The ammonia source or coupling reagents may have degraded.
-
Solution 2: Use High-Quality Reagents. Use a fresh, sealed bottle of ammonium hydroxide or a cylinder of ammonia gas. Ensure coupling reagents are stored under inert gas and are not expired.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield synthetic route to this compound?
A1: A robust and frequently cited pathway begins with the nitration of a commercially available pyrazole ester, followed by reduction and amidation. This route avoids the regioselectivity issues associated with starting from acyclic precursors and methylhydrazine.
The overall workflow is summarized in the diagram below:
Caption: Recommended synthetic workflow.
This pathway offers well-defined intermediates and leverages established, scalable chemical transformations. An improvement to this process involves combining methylation and hydrolysis into a one-pot procedure to reduce intermediate isolation steps.[14]
Q2: How can I control regioselectivity when synthesizing the pyrazole ring with methylhydrazine?
A2: Controlling which nitrogen of methylhydrazine attacks which electrophilic center of the acyclic precursor is key to avoiding a difficult-to-separate mixture of isomers.[1]
-
Kinetic vs. Thermodynamic Control: The reaction of a β-ketonitrile or 3-alkoxyacrylonitrile with methylhydrazine can yield two different isomers. The major product depends heavily on the reaction conditions.[1]
-
For 5-Amino Isomers (Thermodynamic Product): Refluxing in a polar, acidic medium like glacial acetic acid typically favors the formation of the 1-methyl-5-aminopyrazole isomer.[1]
-
For 3-Amino Isomers (Kinetic Product): Using a strong base like sodium ethoxide in anhydrous ethanol at low temperatures (0 °C) favors the kinetic product, the 1-methyl-3-aminopyrazole isomer. This is because the more nucleophilic nitrogen of methylhydrazine attacks first under these conditions.[1][4]
-
-
Solvent Effects: As mentioned in the troubleshooting section, highly fluorinated alcohols (HFIP, TFE) can dramatically improve the regioselectivity of the condensation, often favoring the thermodynamically more stable product.[2]
Q3: What are the critical quality attributes for the starting materials?
A3: The purity of your starting materials is paramount for a successful and reproducible synthesis.
| Starting Material | Critical Quality Attribute | Rationale |
| Methylhydrazine | High Purity (>98%), Low Water Content | Impurities can lead to side reactions. Water can interfere with reactions run under anhydrous conditions. |
| Pyrazole Precursors (e.g., β-ketonitriles) | High Purity (>99%) | Isomeric impurities in the precursor will lead to isomeric products that are difficult to separate from the desired compound. |
| Solvents | Anhydrous Grade (where applicable) | For base-mediated reactions (e.g., kinetic cyclization), water can quench the base and inhibit the reaction. |
| Reduction Catalysts (e.g., Pd/C) | High Activity, Proper Storage | A deactivated catalyst is a primary cause of failed or incomplete reduction reactions.[6] |
Section 3: Experimental Protocol Example
This protocol outlines the synthesis via the nitration-reduction-amidation pathway, which offers superior control over regiochemistry.
Step 1: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, add ethyl 1-methyl-1H-pyrazole-3-carboxylate (10.0 g, 64.9 mmol) portion-wise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, add a chilled mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (25 mL) dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction to stir at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield the title compound.
Step 2: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
-
In a flask suitable for hydrogenation, dissolve the nitro-pyrazole from Step 1 (10.0 g, 46.9 mmol) in ethanol (200 mL).
-
Carefully add 10% Palladium on carbon (1.0 g, 10 wt%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or Parr apparatus). Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used directly in the next step.
Step 3: Synthesis of this compound
-
In a sealed pressure vessel, suspend the amino-ester from Step 2 (8.0 g, 47.3 mmol) in a 7N solution of ammonia in methanol (150 mL).
-
Heat the vessel to 100-120 °C and maintain for 12-18 hours.
-
Cool the vessel to room temperature, then chill in an ice bath to promote crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to afford the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orientjchem.org [orientjchem.org]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
strategies to reduce off-target effects of pyrazole carboxamides
A Guide to Mitigating Off-Target Effects for Drug Discovery Professionals
Welcome to the technical support resource for researchers working with pyrazole carboxamide derivatives. As a Senior Application Scientist, my goal is to provide you with actionable, field-proven insights to navigate the complexities of this versatile chemical scaffold. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab, with a core focus on understanding and strategically reducing off-target effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about pyrazole carboxamides and their off-target liabilities.
Q1: What are the common molecular targets for pyrazole carboxamides and why are they so widely used?
Pyrazole carboxamides are a prominent class of heterocyclic compounds in medicinal chemistry due to their versatile biological profile.[1] The pyrazole ring acts as a stable scaffold that can be readily functionalized, allowing for fine-tuning of its physicochemical properties and biological activity.[2] It often serves as an aryl bioisostere, improving properties like lipophilicity and solubility.[2]
Their primary mechanism often involves competitive binding at the ATP pocket of protein kinases, but their activity is broad. Common targets include:
-
Protein Kinases: Many pyrazole carboxamides are designed as kinase inhibitors for oncology and inflammatory diseases.[3][4] Examples include inhibitors of Cyclin-Dependent Kinases (CDKs), Fms-like receptor tyrosine kinase 3 (FLT3), and Aurora kinases.[5][6]
-
Succinate Dehydrogenase (SDH): In agrochemistry, this class of compounds is famous for its potent fungicidal activity through the inhibition of the SDH enzyme (Complex II) in the mitochondrial respiratory chain.[7][8][9]
-
Other Enzymes and Receptors: The scaffold has been successfully adapted to target a diverse range of proteins, including cannabinoid receptors (CB1/CB2), carbonic anhydrases, and μ-opioid receptors.[1][10][11][12]
Q2: What are the primary drivers of off-target effects for this compound class?
Off-target effects arise when a drug interacts with unintended biomolecules. For pyrazole carboxamides, these effects are primarily driven by:
-
Structural Homology in Target Families: The most common reason for off-target kinase activity is the high degree of conservation in the ATP-binding site across the human kinome.[13] A compound designed for one kinase can often bind to several others with varying affinity.
-
Unanticipated Binding Modes: While designed for a specific target, the molecule's conformation and chemical features may allow it to bind to entirely different classes of proteins. For instance, some pyrazole derivatives have been found to interact directly with DNA, suggesting an alternative mechanism of action or a source of off-target effects.[14][15]
-
Mitochondrial Toxicity: A significant and sometimes unexpected off-target effect is the inhibition of mitochondrial respiration.[16][17] This is particularly relevant for derivatives related to SDH inhibitors but has been observed in other series as well, leading to acute in vivo toxicity that was not predicted by standard cytotoxicity assays.[16][17]
Q3: My compound is potent against my target in vitro, but shows unexpected toxicity in cellular or in vivo models. What could be the cause?
This is a critical challenge in drug development. While high potency at the primary target is desired, in vivo toxicity often points to off-target liabilities. A key suspect for pyrazole carboxamides is mitochondrial toxicity .
A study on 1-methyl-1H-pyrazole-5-carboxamides found that while the compounds showed low cytotoxicity in standard cell culture, they caused acute toxicity in rodent models.[16][17] Further investigation revealed a dose-dependent inhibition of mitochondrial respiration.[16][17] This highlights a crucial gap: standard cytotoxicity assays may not adequately reflect toxicities related to metabolic function.
Immediate Troubleshooting Step: Assess your compound for mitochondrial toxicity. This is a self-validating step; if the compound is a potent inhibitor of mitochondrial respiration, this is a likely cause of the observed toxicity. See the protocol for Mitochondrial Respiration Analysis in the Troubleshooting Guide below.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides structured advice for specific experimental challenges, complete with workflows and detailed protocols.
Scenario 1: High-Hit Rate in a Kinase Screen
Problem: "I've screened my pyrazole carboxamide against a kinase panel and it hits dozens of kinases with significant affinity. How do I build selectivity?"
Analysis & Strategy: This is a common starting point for kinase inhibitors due to the conserved nature of the ATP-binding pocket. The key is to exploit the subtle differences that do exist between kinases. This requires a multi-pronged approach combining computational modeling and systematic chemical modification.
Workflow: Integrated Selectivity Enhancement
The following workflow illustrates a systematic process to improve kinase selectivity.
Caption: Iterative workflow for improving compound selectivity.
Strategic Approaches:
-
Rational Drug Design (Structure-Activity Relationships - SAR): Systematically modify the pyrazole carboxamide core. The goal is to add or alter functional groups that can form favorable interactions with the primary target but cause steric clashes or unfavorable interactions with off-targets.[18][19]
| Modification Area | Rationale for Selectivity | Example from Literature |
| Pyrazole Ring Substituents | Exploit unique sub-pockets near the core scaffold. Adding alkyl or cycloalkyl groups can enhance potency and selectivity for certain kinases like JAK2.[2] | Introduction of different substituents on the pyrazole ring was a key strategy in developing selective CB2 receptor ligands.[10] |
| Amide Substituent | This vector often points towards the solvent-exposed region, where kinases show more diversity. Bulky or charged groups can be used to discriminate between targets. | A study on CB1 antagonists showed that various chemically diverse motifs were well-tolerated at the eastern amide position, allowing for fine-tuning of potency.[12] |
| Linker Moiety | The linker connecting the pyrazole core to other parts of the molecule can be rigidified or made more flexible to optimize binding geometry for the intended target. | In a series of FLT3 inhibitors, optimizing the moieties binding to both hydrophobic and hydrophilic regions significantly improved activity.[6] |
-
Computational Chemistry: Before embarking on extensive synthesis, use computational tools to predict which modifications are most likely to succeed.[20]
-
Molecular Docking: Dock your lead compound into the crystal structures of both your primary target and a key off-target. Analyze the binding poses to identify differences in the pocket topography that can be exploited.[1][8][21]
-
Quantitative Structure-Activity Relationship (QSAR): If you have a dataset of analogs, QSAR can build a model that correlates chemical structures with biological activity, helping to predict the selectivity of new designs.[5][20]
-
Scenario 2: Confirming Target Engagement and Cellular Selectivity
Problem: "My compound is selective in a biochemical assay, but I need to prove it works the same way in a complex cellular environment."
Analysis & Strategy: A clean biochemical profile is necessary but not sufficient. Cellular assays are required to confirm that the compound reaches its target (target engagement) and to assess its functional selectivity in a more physiologically relevant context.[22]
Recommended Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., a cancer cell line expressing your target kinase) to ~80% confluency.
-
Treat the cells with your pyrazole carboxamide compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of your target protein remaining in the soluble fraction by Western blot or another quantitative protein detection method like mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
-
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples, indicating thermal stabilization.
-
Interpreting the Results: A clear thermal shift demonstrates that your compound is binding to the intended target inside the cell. By comparing the concentration-dependence of the shift with the compound's anti-proliferative IC50, you can build a strong case for on-target activity.
Scenario 3: Investigating Unexpected Toxicity
Problem: "My compound looked promising, but it's showing acute toxicity in vivo. How do I diagnose the problem?"
Analysis & Strategy: As discussed in the FAQs, unexpected acute toxicity with pyrazole carboxamides that isn't predicted by standard in vitro cytotoxicity assays should immediately raise suspicion of mitochondrial dysfunction.[16][17]
Recommended Protocol: Mitochondrial Respiration Analysis via Seahorse XF Assay
This assay directly measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.
Workflow: Diagnosing Mitochondrial Toxicity
Caption: Workflow for investigating mitochondrial toxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: The day of the assay, replace the growth medium with assay medium and incubate in a non-CO2 incubator for 1 hour. Treat cells with a dose-response of your pyrazole carboxamide.
-
Mito Stress Test: Load the sensor cartridge with modulators of the electron transport chain (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Assay Execution: Place the plate in the Seahorse XF Analyzer. The instrument will measure OCR at baseline and after the sequential injection of the modulators.
-
Data Analysis:
-
Basal Respiration: The initial OCR before injections. A significant drop after compound addition indicates an immediate impact on respiration.
-
ATP Production: The decrease in OCR after oligomycin injection. Your compound may be affecting ATP synthase.
-
Maximal Respiration: The OCR after FCCP injection. A blunted response indicates the cell's respiratory capacity is compromised.
-
Interpreting the Results: A dose-dependent decrease in basal and/or maximal respiration is strong evidence that your compound's toxicity is mediated by inhibition of the mitochondrial respiratory chain.[16][17] This provides a clear, actionable direction for medicinal chemistry efforts: modify the structure to remove the mitochondrial liability while preserving on-target potency.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 20. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 21. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Technical Support Center: Enhancing the Bioavailability of Pyrazole Compounds for In Vivo Studies
Introduction
Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2] Despite their pharmacological promise, researchers frequently encounter a significant hurdle during preclinical development: poor in vivo bioavailability.[1] This issue often stems from low aqueous solubility and extensive first-pass metabolism, which can lead to suboptimal drug exposure, variable efficacy, and potentially misleading pharmacokinetic data.[3][4]
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating pyrazole compounds for in vivo studies. Presented in a practical question-and-answer format, this document provides troubleshooting strategies, detailed protocols, and an in-depth explanation of the scientific principles behind enhancing bioavailability.
Section 1: Foundational Concepts & Initial Assessment (FAQs)
This section addresses the preliminary questions researchers should consider when starting an in vivo study with a novel pyrazole compound.
Q1: Why do so many of my pyrazole-based compounds exhibit poor bioavailability?
A1: The low bioavailability of many pyrazole compounds is typically rooted in two key physicochemical properties:
-
Poor Aqueous Solubility: The pyrazole ring, while offering metabolic stability, can contribute to a compound's lipophilicity, especially when substituted with aryl groups.[3] Many promising pyrazole derivatives are large, complex molecules that are highly crystalline and lipophilic, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract.[5] For oral administration, a drug must first dissolve to be absorbed; therefore, poor solubility is a direct rate-limiting step for absorption.[4][5]
-
Extensive First-Pass Metabolism: After absorption from the gut, a drug passes through the liver via the portal vein before reaching systemic circulation. The liver is the primary site of drug metabolism, often mediated by cytochrome P450 (CYP) enzymes. Pyrazole scaffolds can be susceptible to enzymatic modification (e.g., oxidation), which inactivates the compound and facilitates its excretion.[3] This "first-pass effect" can significantly reduce the amount of active drug that reaches its target.
Q2: I have a new pyrazole compound. What are the critical first steps to predict and troubleshoot potential bioavailability issues?
A2: A proactive, data-driven approach is crucial. Before initiating animal studies, a basic physicochemical characterization can save significant time and resources.
Workflow for Initial Bioavailability Assessment
Caption: Initial workflow for assessing a new pyrazole compound.
-
Step 1: Determine Solubility: Measure the compound's solubility in aqueous buffers (e.g., pH 7.4 phosphate-buffered saline). This is the most direct indicator of a potential absorption problem.
-
Step 2: Evaluate Lipophilicity (LogP/LogD): A LogP between 1 and 3 is often optimal for oral absorption. Very high LogP values (>5) suggest the compound may be too "greasy" to dissolve, even in lipid-based formulations.
-
Step 3: In Vitro Permeability & Efflux: Use a Caco-2 cell assay to predict intestinal permeability. This assay can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, limiting absorption.[6][7]
-
Step 4: In Vitro Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life. Rapid degradation suggests that first-pass metabolism will be a significant barrier.[3]
Section 2: Troubleshooting Common Formulation Problems
This section focuses on practical, hands-on issues encountered in the lab.
Q3: My pyrazole compound is soluble in DMSO, but it crashes out of solution when I add it to my aqueous vehicle for dosing. What's happening and how do I fix it?
A3: This is a classic solubility problem. DMSO is a powerful organic solvent, but its ability to keep a lipophilic compound in solution dramatically decreases upon dilution into an aqueous medium.[8] This precipitation can lead to inaccurate dosing and severe local irritation or toxicity at the injection site.
Troubleshooting Steps:
-
Reduce DMSO Concentration: First, ensure you are using the minimal amount of DMSO necessary to dissolve the compound. For many in vivo studies, the final DMSO concentration in the formulation should be kept below 10%, and ideally below 5%, to avoid toxicity.[1]
-
Introduce Co-solvents: Instead of relying solely on DMSO, create a multi-component vehicle. Co-solvents like polyethylene glycol 400 (PEG400), propylene glycol (PG), or ethanol can act as a bridge, improving the solubility of the compound in the final aqueous mixture.[1][9] A common vehicle for oral administration of poorly soluble compounds is a mix of DMSO, PEG400, and Tween-80 in saline.[1]
-
Adjust pH: If your pyrazole has an ionizable group (acidic or basic), adjusting the pH of the vehicle can significantly increase solubility.[8] For a basic compound, a slightly acidic vehicle can promote the formation of a more soluble salt form.
-
Consider Advanced Formulations: If co-solvents are insufficient, you must move to more advanced strategies like those detailed in the next section.
Q4: My in vivo study shows very low and highly variable plasma exposure after oral gavage. What are the most likely causes?
A4: Low and erratic exposure points to poor absorption, which can be caused by several factors. The diagram below illustrates the key barriers to oral bioavailability.
Barriers to Oral Bioavailability
Caption: Major physiological barriers limiting oral drug bioavailability.
Troubleshooting Checklist:
-
Formulation Failure: Was the compound fully dissolved in the vehicle before dosing? Any precipitation will lead to under-dosing. Visually inspect your formulation for clarity.
-
Solubility-Limited Absorption: The compound may be dissolving too slowly in the GI tract. The transit time through the absorptive region of the intestine is limited, so slow dissolution means incomplete absorption. This is the most common cause for BCS Class II drugs (low solubility, high permeability).[5]
-
Permeability-Limited Absorption: The compound may not be able to efficiently cross the intestinal wall. This can be due to its molecular size, charge, or lack of lipophilicity.
-
Efflux Transporter Activity: Your compound could be a substrate for efflux transporters like P-gp, which are highly expressed in the gut and act as a barrier.[7][10]
-
High First-Pass Metabolism: The compound is absorbed but then rapidly metabolized in the liver before it can reach systemic circulation.[3]
To diagnose the issue, you may need to perform a comparative pharmacokinetic study with both oral (PO) and intravenous (IV) administration. A high PO/IV dose ratio required to achieve similar exposure strongly suggests a bioavailability problem.
Section 3: Advanced Formulation Strategies
When simple co-solvent systems fail, more sophisticated formulation approaches are necessary.
Q5: When and how should I use cyclodextrins to improve the solubility of my pyrazole compound?
A5: Cyclodextrins are an excellent choice when co-solvents are insufficient or when a higher concentration of the drug is needed in an aqueous vehicle, particularly for intravenous (IV) administration.
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules, like many pyrazole compounds, forming an "inclusion complex."[5][8] This complex effectively masks the hydrophobic drug, rendering the entire complex water-soluble.[5]
When to Use:
-
For compounds with high lipophilicity (LogP > 3).
-
When preparing formulations for IV injection, which have low tolerance for organic co-solvents.
-
When you need to achieve a higher drug concentration than possible with co-solvents alone.
Commonly Used Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and favorable safety profile.[1]
Q6: What are lipid-based formulations, and are they suitable for pyrazole compounds?
A6: Lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), are formulations containing the drug dissolved in a mixture of oils, surfactants, and co-solvents.[5][11]
Mechanism of Action: When administered orally, these systems spontaneously form fine oil-in-water emulsions (or microemulsions) upon gentle agitation with GI fluids. The drug remains partitioned in the oily core of these tiny droplets, which provides a large surface area for absorption.[11] LBDDS can also stimulate lymphatic transport, bypassing the liver and reducing first-pass metabolism for highly lipophilic drugs.[12]
Suitability for Pyrazoles: LBDDS are ideal for highly lipophilic (high LogP) pyrazole compounds that have good solubility in oils. They are less effective for compounds that are "brick dust" (poorly soluble in everything).
Comparison of Advanced Formulation Strategies
| Strategy | Mechanism | Best For | Pros | Cons |
| Co-solvents | Increases drug solubility by reducing solvent polarity. | Compounds with moderate solubility challenges. | Simple to prepare; well-understood.[1] | Limited capacity; potential for precipitation upon dilution; toxicity at high concentrations. |
| Cyclodextrins | Encapsulates the drug in a water-soluble complex. | Lipophilic compounds for aqueous formulations (especially IV). | High solubilization capacity; good safety profile (HP-β-CD).[1] | Can be expensive; requires specific drug-carrier interaction; potential for renal toxicity at very high doses.[5] |
| Lipid-Based (SEDDS) | Drug is dissolved in an oil/surfactant mixture that emulsifies in the gut. | Highly lipophilic (oil-soluble) compounds. | Enhances absorption; can bypass first-pass metabolism.[11][12] | Complex formulation development; may not work for compounds with poor lipid solubility. |
| Salt Formation | Converts a weakly acidic/basic drug into a more soluble ionic salt. | Ionizable pyrazole compounds. | Can dramatically increase dissolution rate; well-established regulatory path.[13][14] | Not applicable to neutral compounds; risk of converting back to the less soluble free base/acid in the GI tract. |
| Prodrugs | A bioreversible moiety is attached to the drug to improve solubility/permeability. | Compounds with specific functional groups amenable to modification. | Can overcome multiple barriers (solubility, permeability); potential for targeting.[15] | Requires chemical synthesis; risk of incomplete conversion to the active drug.[16] |
| Nanonization | Reduces drug particle size to the nanometer range, increasing surface area. | "Brick dust" compounds with poor solubility in all vehicles. | Increases dissolution velocity; applicable to a wide range of compounds.[17] | Requires specialized equipment (milling, homogenization); potential for particle aggregation.[5] |
Q7: Can I improve the bioavailability of my pyrazole compound by making a salt form?
A7: Yes, if your compound has an ionizable functional group (a weakly acidic or basic center), salt formation is one of the most effective and widely used strategies to improve dissolution rate and, consequently, bioavailability.[13][18]
The Principle: Converting a neutral free base or free acid into a salt form introduces ionic character, which generally leads to much higher aqueous solubility.[14] For example, reacting a basic nitrogen on your pyrazole with an acid (like HCl) creates a hydrochloride salt. This is because the dissolution of a salt in the GI tract can create a localized pH environment that favors continued dissolution.[18]
Key Considerations:
-
pKa is Critical: Salt formation is only viable if the pKa of your drug and the chosen counter-ion are sufficiently different (a difference of >2-3 pKa units is a good rule of thumb).
-
In Vivo Reversion: A potential pitfall is the in-vivo conversion of the salt back to the less soluble free base or acid form, depending on the pH of the GI tract.[18] This can lead to precipitation.
-
Counter-ion Selection: The choice of counter-ion (e.g., hydrochloride, sulfate, mesylate, sodium, potassium) is critical as it affects the salt's final properties, including solubility, stability, and hygroscopicity.[13]
Section 4: Navigating Biological Barriers
Formulation alone is not always enough. Understanding and overcoming biological barriers is key to success.
Q8: My formulation seems fine, but bioavailability is still low. How can I determine if efflux transporters like P-gp are the problem?
A8: If your compound has good solubility and permeability characteristics but still shows poor oral bioavailability, efflux by transporters like P-glycoprotein (P-gp) is a strong suspect.[6] P-gp is an ATP-dependent pump in the apical membrane of intestinal enterocytes that actively transports a wide range of substrates back into the gut lumen.[10]
Investigative Steps:
-
In Vitro Confirmation: The most direct method is to use a Caco-2 bidirectional transport assay. In this assay, drug transport is measured in both directions across a monolayer of Caco-2 cells. A significantly higher transport rate from the basolateral-to-apical side compared to the apical-to-basolateral side (an efflux ratio >2) indicates active efflux.[7]
-
Co-dosing with an Inhibitor: In preclinical animal models, you can co-administer your pyrazole compound with a known P-gp inhibitor (e.g., Verapamil or Elacridar). A significant increase in plasma exposure in the presence of the inhibitor provides strong in vivo evidence that P-gp limits your compound's absorption.
Q9: What is a prodrug strategy, and can it help overcome both solubility and metabolism issues for pyrazole compounds?
A9: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[15] This approach is a powerful medicinal chemistry tool to overcome multiple bioavailability barriers simultaneously.
How it Works: A promoiety (a small chemical group) is attached to a functional group on the pyrazole compound. This moiety is designed to:
-
Increase Solubility: Attaching a polar, ionizable group (like a phosphate or an amino acid) can dramatically increase aqueous solubility.[15]
-
Mask Metabolic Sites: The promoiety can sterically hinder or replace a site on the molecule that is prone to first-pass metabolism.
-
Improve Permeability: Attaching a lipophilic moiety can enhance membrane permeability for compounds that are too polar.
The key is that the linkage between the drug and the promoiety must be stable in the formulation but readily cleaved by enzymes (e.g., esterases, phosphatases) in the body to release the active pyrazole compound.[16] The prodrug approach has been successfully used for pyrazolo[3,4-d]pyrimidines to improve their aqueous solubility and therapeutic properties.[15]
Section 5: Standard Operating Protocols
Here are detailed, step-by-step methods for preparing common formulations. Always use sterile materials and aseptic techniques for preparing formulations for in vivo use.
Protocol 1: Preparation of a Co-Solvent Vehicle for Oral Gavage
This protocol describes a common vehicle for administering poorly soluble compounds orally. A typical formulation might consist of 5% DMSO, 40% PEG400, and 5% Tween-80 in saline.[1]
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the required amount of the pyrazole compound into a sterile conical tube.
-
Initial Solubilization: Add the required volume of DMSO to achieve the final target concentration of 5%. For example, for a final volume of 1 mL, add 50 µL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.[1]
-
Add Co-solvent: Add the required volume of PEG400 (e.g., 400 µL for a 1 mL final volume). Vortex until the solution is homogeneous.
-
Add Surfactant: Add the required volume of Tween-80 (e.g., 50 µL for a 1 mL final volume). Vortex again until the solution is clear and uniform. The surfactant helps maintain the drug in a dispersed state upon dilution in the GI tract.
-
Final Dilution: Add sterile saline to reach the final desired volume (e.g., 500 µL to bring the total to 1 mL). Vortex thoroughly.
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any precipitation before administration. Prepare this formulation fresh on the day of the experiment.[1]
Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is suitable for increasing the aqueous solubility of a compound, especially for intravenous administration. A 20-40% (w/v) solution of HP-β-CD is common.
Materials:
-
Pyrazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or 5% dextrose in water (D5W)
-
Small amount of an organic solvent like DMSO (if necessary)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer and sonicator
Procedure:
-
Prepare Cyclodextrin Vehicle: In a sterile vial, prepare the HP-β-CD solution by dissolving the required amount in the aqueous vehicle (e.g., 4 g of HP-β-CD in D5W to make a final volume of 10 mL for a 40% solution). Vortexing or sonication can accelerate dissolution.
-
Initial Drug Solubilization (if needed): If the drug's solubility is extremely low, dissolve it first in a minimal volume of DMSO (e.g., 10-20 µL). This step should be minimized or avoided if possible for IV formulations.
-
Complexation: Slowly add the dissolved drug solution (or the neat powder) to the HP-β-CD solution while vortexing vigorously.
-
Ensure Complete Dissolution: Cap the vial and continue to vortex or sonicate the mixture for 30-60 minutes. The solution should become completely clear as the inclusion complex forms. The time required depends on the specific compound.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is mandatory for any formulation intended for intravenous administration.[1]
-
Final Inspection: Inspect the final filtered solution against a light and dark background to ensure it is free of any particulates.
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 15. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging Nano-Formulation Strategies for Nutraceutical Delivery [gavinpublishers.com]
- 18. rjpdft.com [rjpdft.com]
Validation & Comparative
The Pyrazole-Carboxamide Scaffold: A Comparative Guide to a Privileged Kinase Inhibitor Core
Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within the vast chemical space explored for kinase inhibition, certain core structures, or "privileged scaffolds," have emerged as exceptionally effective frameworks.
The pyrazole ring is one such privileged scaffold, prized for its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This guide focuses specifically on the 4-amino-1H-pyrazole-3-carboxamide core and its derivatives. While the unsubstituted parent molecule is not a recognized kinase inhibitor, its structural framework has given rise to a multitude of potent and selective inhibitors.
This guide will provide a comparative analysis of two exemplary kinase inhibitors derived from this scaffold: FN-1501 , a dual FLT3/CDK inhibitor, and AT7519 , a multi-CDK inhibitor. Their performance will be objectively compared against established, clinically relevant inhibitors with different core structures—Sorafenib (a multi-kinase inhibitor) and Palbociclib (a highly selective CDK4/6 inhibitor). This comparison will be grounded in experimental data and detailed protocols, offering researchers a comprehensive view of how to evaluate and contextualize the performance of novel kinase inhibitors.
Section 1: Featured Kinase Inhibitors
A comparative analysis requires a clear understanding of the molecules . Below are the structures and primary targets of our selected inhibitors.
| Inhibitor | Chemical Scaffold | Primary Kinase Targets | Therapeutic Application |
| FN-1501 | Pyrazole-Carboxamide | FLT3, CDK2, CDK4, CDK6[1][2] | Acute Myeloid Leukemia (AML)[3][4] |
| AT7519 | Pyrazole-Carboxamide | CDK1, CDK2, CDK4, CDK5, CDK9[5][6] | Solid Tumors, Multiple Myeloma[7][8] |
| Sorafenib | Diaryl Urea | VEGFR, PDGFR, RAF, FLT3, c-KIT[9][10][11] | Renal Cell Carcinoma, Hepatocellular Carcinoma[12] |
| Palbociclib | Pyridopyrimidine | CDK4, CDK6[13][14] | HR+ Breast Cancer[15][16] |
Section 2: Comparative Analysis: Biochemical Potency and Selectivity
Expertise & Experience: The Rationale Behind Biochemical Assays
The first critical step in characterizing any kinase inhibitor is to determine its biochemical potency (typically expressed as the half-maximal inhibitory concentration, IC50) and its selectivity. An inhibitor's potency against its intended target is a primary determinant of its potential efficacy, while its selectivity—or lack thereof—governs its off-target effects and potential toxicity. A highly potent but non-selective inhibitor may be unsuitable for clinical development. We utilize in vitro kinase assays, which measure the direct inhibition of purified, recombinant kinase enzymes, to obtain this fundamental data. Luminescence-based assays, such as ADP-Glo™, are favored for their high throughput, sensitivity, and non-radiometric format. The principle is straightforward: kinase activity consumes ATP, producing ADP. The assay measures the amount of ADP produced, which is directly proportional to kinase activity; therefore, a potent inhibitor will result in a low signal.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a robust method for determining the IC50 of a test compound against a purified kinase.
Materials:
-
Purified, recombinant kinases (e.g., CDK4/CyclinD1, FLT3).
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds (FN-1501, AT7519, Sorafenib, Palbociclib) dissolved in DMSO.
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well white microplates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compounds to their respective wells. Include wells with DMSO only (no-inhibitor control) and wells with no enzyme (background control).
-
Enzyme Addition: Add 10 µL of a solution containing the purified kinase enzyme in kinase assay buffer to each well, except for the background controls.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP (at a concentration near the enzyme's Kₘ) to each well. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Normalize the data by setting the "no-inhibitor" control as 100% kinase activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Biochemical Potency
The following table summarizes the biochemical IC50 values for the selected inhibitors against their key targets, compiled from publicly available data.
| Inhibitor | CDK2 (nM) | CDK4 (nM) | CDK6 (nM) | FLT3 (nM) | VEGFR-2 (nM) | B-Raf (nM) |
| FN-1501 | 2.47[2] | 0.85[2] | 1.96[2] | 0.28 [2] | >1000 | >1000 |
| AT7519 | 47 [17] | 100[17] | 170[17] | >1000 | >1000 | >1000 |
| Sorafenib | >1000 | >1000 | >1000 | 58 | 90 | 22 |
| Palbociclib | >1000 | 11 [18] | 16 [18] | >1000 | >1000 | >1000 |
Data compiled from multiple sources.[1][2][5][17][18][19][20][21][22] Values in bold indicate primary targets.
Trustworthiness: The data clearly show the distinct profiles of these inhibitors. FN-1501, derived from the pyrazole-carboxamide scaffold, is a highly potent dual inhibitor of FLT3 and CDKs.[1][2] AT7519, from the same scaffold family, is a broader CDK inhibitor.[5][17] In contrast, Palbociclib is exquisitely selective for CDK4/6, while Sorafenib is a multi-kinase inhibitor with a different target profile.[9][18] This highlights the versatility of the pyrazole-carboxamide core in generating inhibitors with varying selectivity profiles.
Visualization: In Vitro Kinase Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase assay.
Section 3: Comparative Analysis: Cellular Activity & Pathway Inhibition
Expertise & Experience: Moving from Enzyme to Cell
Demonstrating potent biochemical inhibition is necessary but not sufficient. A successful drug candidate must enter the cell, engage its target, and modulate downstream signaling pathways to produce a desired biological effect (e.g., cell cycle arrest or apoptosis). Therefore, the next logical and critical step is to assess an inhibitor's activity in a cellular context. We use Western blotting to directly visualize the inhibition of target-specific phosphorylation events. For a CDK4/6 inhibitor like Palbociclib, we measure the phosphorylation of its direct substrate, the Retinoblastoma protein (Rb).[13] For an FLT3 inhibitor like FN-1501, we can measure the autophosphorylation of FLT3 itself or the phosphorylation of a downstream effector like STAT5.[23][24] This provides direct evidence of on-target activity within the complex cellular environment.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
This protocol describes the detection of changes in protein phosphorylation in inhibitor-treated cells.
Materials:
-
Cell lines (e.g., MV4-11 for FLT3, HCT116 or MCF-7 for CDKs).
-
Cell culture media and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% BSA in TBST for phospho-antibodies).
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-p-STAT5 (Tyr694), anti-total STAT5, anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Digital imaging system.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a dose-range of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Signal Detection: Apply ECL reagent and capture the chemiluminescent signal.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., total Rb) and a loading control (e.g., β-Actin).
Data Presentation: Comparative Cellular Activity
| Inhibitor | Cell Line | Assay Type | Cellular IC50 | Downstream Effect |
| FN-1501 | MV4-11 (AML) | Proliferation | 8 nM[10] | Inhibition of FLT3 & Rb phosphorylation[10] |
| AT7519 | HCT116 (Colon) | Proliferation | ~100-400 nM[8] | Inhibition of Rb & PP1α phosphorylation[8] |
| Sorafenib | PLC/PRF/5 (HCC) | Proliferation | 6.3 µM[20] | Inhibition of ERK phosphorylation[20] |
| Palbociclib | MCF-7 (Breast) | Proliferation | ~20-80 nM[18] | Inhibition of Rb phosphorylation[18] |
Data compiled from multiple sources.[7][8][10][18][20]
Trustworthiness: The pyrazole-carboxamide inhibitors FN-1501 and AT7519 demonstrate potent anti-proliferative activity in cancer cell lines, consistent with their biochemical potencies.[8][10] Their cellular IC50 values are in the nanomolar range, comparing favorably with the highly selective inhibitor Palbociclib and showing significantly greater potency in relevant cell lines than the broader-spectrum inhibitor Sorafenib.[18][20] This cellular data validates that the biochemical activity translates to a functional outcome in a biological system.
Visualization: Signaling Pathways and Inhibition Points
Caption: Key signaling pathways inhibited by the selected compounds.
Conclusion and Future Perspectives
This comparative guide demonstrates that the 4-amino-1H-pyrazole-3-carboxamide scaffold is a highly effective and versatile core for the design of potent kinase inhibitors. Exemplars like FN-1501 and AT7519 exhibit nanomolar biochemical and cellular potencies against key cancer targets, including FLT3 and various CDKs.[1][5] Their performance, when benchmarked against established drugs like the multi-kinase inhibitor Sorafenib and the highly selective Palbociclib, underscores the competitive potential of this chemical series.
The true value of a privileged scaffold lies in its adaptability. The data show that modifications to the core pyrazole-carboxamide structure can yield inhibitors with distinct selectivity profiles, from the dual FLT3/CDK activity of FN-1501 to the broader CDK inhibition of AT7519. This provides a rich foundation for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research should focus on leveraging this scaffold to develop next-generation inhibitors that can overcome clinical resistance to current therapies. By applying the rigorous, multi-faceted evaluation workflow outlined in this guide—spanning biochemical potency, cellular pathway modulation, and target engagement—researchers can continue to unlock the therapeutic potential of the pyrazole-carboxamide core.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Fn-1501 | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey [mdpi.com]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sorafenib - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. benchchem.com [benchchem.com]
- 13. droracle.ai [droracle.ai]
- 14. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 20. selleckchem.com [selleckchem.com]
- 21. oncology-central.com [oncology-central.com]
- 22. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Carboxamide Derivatives: From Crop Protection to Cancer Therapy
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal and agricultural chemistry.[1][2][3][4] Its remarkable versatility allows for a diverse range of biological activities, driven by the strategic substitution on the pyrazole ring and the carboxamide moiety. This guide provides an in-depth comparative analysis of pyrazole carboxamide derivatives, focusing on two of their most significant applications: as succinate dehydrogenase inhibitor (SDHI) fungicides in agriculture and as protein kinase inhibitors in medicine. We will delve into their synthesis, mechanism of action, structure-activity relationships (SAR), and present comparative experimental data to guide researchers and drug development professionals.
Part A: Agricultural Applications - The Power of Pyrazole Carboxamides as SDHI Fungicides
Pyrazole carboxamide derivatives have revolutionized crop protection, with many commercialized as highly effective fungicides.[3][5][6] Their primary mode of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi.[5][7] This inhibition disrupts the fungus's energy supply, leading to its death.[5]
A Comparative Look at Leading SDHI Fungicides
Several pyrazole carboxamide-based SDHI fungicides have been successfully commercialized, including boscalid, fluxapyroxad, and penthiopyrad.[3][6][8] These compounds serve as important benchmarks for the development of new, more potent derivatives.
| Compound | Key Structural Features | Target Pathogens | Reference |
| Boscalid | 2-chloropyridine and dichlorophenyl moieties | Broad spectrum, including Botrytis cinerea and Sclerotinia sclerotiorum | [6][7] |
| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-pyrazole and a substituted phenyl ring | Wide range of fungal diseases including rusts and powdery mildew | [6][8][9] |
| Penthiopyrad | Thiophene ring and a substituted phenyl group | Effective against various fungal pathogens | [3] |
Synthesis and Experimental Evaluation of Novel SDHI Derivatives
The quest for novel SDHI fungicides with improved efficacy and resistance-breaking properties is a continuous effort. A common synthetic route involves the condensation of a substituted pyrazole carboxylic acid with a desired amine.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of pyrazole carboxamide derivatives.
Experimental Protocol: In Vitro Antifungal Assay
The efficacy of newly synthesized pyrazole carboxamide derivatives is typically assessed using an in vitro mycelial growth inhibition assay.
Objective: To determine the half-maximal effective concentration (EC50) of test compounds against various phytopathogenic fungi.
Methodology:
-
Preparation of Test Compounds: Stock solutions of the synthesized compounds and a reference fungicide (e.g., fluxapyroxad) are prepared in a suitable solvent like DMSO.
-
Fungal Culture: The target fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) are cultured on potato dextrose agar (PDA) plates.[6]
-
Assay Plate Preparation: A series of dilutions of the test compounds are prepared and mixed with molten PDA medium. The final concentrations should span a range suitable for determining the EC50.
-
Inoculation: A mycelial plug from the edge of an actively growing fungal culture is placed in the center of each PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period that allows for significant growth in the control plates (without any compound).
-
Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis.
Comparative Performance of Novel Derivatives
Recent studies have focused on modifying the hydrophobic tail of pyrazole-4-carboxamides to enhance their antifungal activity. For instance, the introduction of a thioether moiety has yielded promising results.
| Compound | Target Fungus | EC50 (µg/mL) | Reference Fungicide | Reference EC50 (µg/mL) | Reference |
| 8e | Rhizoctonia solani | 0.012 | Boscalid | 0.464 | [6] |
| 8e | Rhizoctonia solani | 0.012 | Fluxapyroxad | 0.036 | [6] |
| 8e | Sclerotinia sclerotiorum | 0.123 | Boscalid | 0.159 | [6] |
| 8e | Sclerotinia sclerotiorum | 0.123 | Fluxapyroxad | 0.104 | [6] |
| SCU2028 | Rhizoctonia solani | 0.022 | Thifluzamide | Equivalent | [10] |
These results highlight that strategic modifications to the pyrazole carboxamide scaffold can lead to derivatives with significantly improved potency compared to existing commercial fungicides.[6]
Mechanism of Action: SDH Inhibition
The binding of pyrazole carboxamide derivatives to the SDH enzyme is crucial for their fungicidal activity. Molecular docking studies can provide insights into the binding interactions.
Caption: Inhibition of Complex II (SDH) by pyrazole carboxamide derivatives in the mitochondrial respiratory chain.
Part B: Medicinal Applications - Pyrazole Carboxamides as Protein Kinase Inhibitors
In the realm of medicine, pyrazole carboxamides have emerged as a "privileged scaffold" for the design of protein kinase inhibitors.[11] Aberrant protein kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[12][13]
Targeting Key Kinases in Cancer
Several pyrazole carboxamide derivatives have been investigated as inhibitors of various protein kinases, including Aurora kinases, Akt, and FGFR.[11][14][15]
| Compound/Derivative Class | Target Kinase(s) | Therapeutic Area | Key Findings | Reference |
| 6k | Aurora Kinase A and B | Cancer | Potent cytotoxicity against HeLa and HepG2 cells with IC50 values of 0.43 µM and 0.67 µM, respectively. | [14] |
| Afuresertib (GSK2110183) | Akt | Cancer | ATP-competitive inhibitor; the pyrazole ring is crucial for hinge region binding. | [11] |
| 10h | Pan-FGFR (including gatekeeper mutants) | Cancer | Nanomolar activity against FGFR1, FGFR2, FGFR3, and a resistant mutant. | [15] |
Synthesis and Evaluation of Kinase Inhibitory Activity
The synthesis of pyrazole carboxamides for medicinal applications follows similar principles to those in agricultural chemistry, with a focus on generating libraries of compounds for screening.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific protein kinases.
Methodology:
-
Reagents: Recombinant human kinases, appropriate substrates (e.g., a peptide or protein), and ATP are required.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate by the kinase. This can be detected using various methods, such as radioactivity (³²P-ATP) or fluorescence-based assays.
-
Procedure:
-
The test compound is incubated with the kinase enzyme.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the inhibition percentage against a range of compound concentrations.
Structure-Activity Relationship (SAR) Insights
The SAR of pyrazole carboxamide kinase inhibitors is highly dependent on the specific kinase being targeted. However, some general principles have been established:
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring often plays a critical role in determining selectivity and potency. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be important for high affinity.[16][17]
-
C3-Carboxamide: The carboxamide group at the C3 position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the kinase hinge region.[16]
-
C5-Substitution: The group at the C5 position typically occupies a hydrophobic pocket, and modifications here can significantly impact potency.[16]
Comparative IC50 Data for Novel Kinase Inhibitors
The following table presents a comparison of the inhibitory activity of selected pyrazole carboxamide derivatives against their target kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 6k | Aurora Kinase A | 16.3 | [14] |
| 6k | Aurora Kinase B | 20.2 | [14] |
| 10h | FGFR1 | 46 | [15] |
| 10h | FGFR2 | 41 | [15] |
| 10h | FGFR3 | 99 | [15] |
| 10h | FGFR2 V564F (mutant) | 62 | [15] |
These data demonstrate the potential of pyrazole carboxamides to be developed into highly potent and, in some cases, selective kinase inhibitors. The ability of compound 10h to inhibit a gatekeeper mutant of FGFR2 highlights the potential of this scaffold to overcome drug resistance.[15]
Conclusion
The pyrazole carboxamide scaffold is a versatile and highly valuable platform for the development of new bioactive molecules in both agriculture and medicine. As SDHI fungicides, they play a crucial role in protecting crops from a wide range of fungal diseases. As protein kinase inhibitors, they offer significant promise for the development of targeted therapies for cancer and other diseases. The continued exploration of the structure-activity relationships of pyrazole carboxamide derivatives will undoubtedly lead to the discovery of new and improved compounds with enhanced efficacy, selectivity, and resistance-breaking properties.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Comparison Guide: Biochemical and Cellular Validation of 4-amino-1-methyl-1H-pyrazole-3-carboxamide as a Novel Kinase Inhibitor
Abstract
The 1H-pyrazole-3-carboxamide scaffold represents a "privileged" structure in modern medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. This guide provides a comprehensive framework for the validation of a novel compound from this class, 4-amino-1-methyl-1H-pyrazole-3-carboxamide (herein designated Compound X ), as a putative inhibitor of Anaplastic Lymphoma Kinase (ALK), a clinically significant receptor tyrosine kinase in oncology. We present a logical workflow, from initial biochemical potency determination to cellular target engagement and downstream signaling pathway modulation. This document provides detailed, field-tested protocols and objective comparisons against established first-generation (Crizotinib) and third-generation (Lorlatinib) ALK inhibitors, offering researchers a robust template for validating novel kinase-targeted molecules.
Introduction: The Rationale for Targeting ALK
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily. While its expression is normally restricted to the developing nervous system, chromosomal rearrangements can lead to the creation of oncogenic fusion proteins (e.g., EML4-ALK, NPM-ALK).[1][2] These fusions result in ligand-independent, constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through downstream pathways such as JAK/STAT, PI3K/AKT, and RAS/MAPK.[3][4] This "oncogene addiction" makes ALK an ideal therapeutic target.
The clinical success of ALK inhibitors, from the first-in-class Crizotinib to the highly potent third-generation Lorlatinib, has transformed patient outcomes in ALK-positive non-small cell lung cancer (NSCLC).[5][6] Lorlatinib, in particular, was designed to be active against a wide spectrum of resistance mutations and to effectively cross the blood-brain barrier.[7][8]
This guide uses Compound X (this compound) as a candidate molecule to illustrate the rigorous validation process required for a novel kinase inhibitor. We will compare its performance directly against Crizotinib and Lorlatinib to benchmark its potency and cellular efficacy.
The ALK Signaling Pathway and Mechanism of Inhibition
Constitutively active ALK fusion proteins autophosphorylate key tyrosine residues, creating docking sites for adaptor proteins that activate multiple downstream pro-survival cascades. Small molecule inhibitors function as ATP mimetics, binding competitively within the ATP-binding pocket of the ALK kinase domain to prevent this initial phosphorylation event and shut down the entire signaling cascade.[1][9]
Caption: ATP-competitive inhibition of the EML4-ALK fusion protein.
Experimental Validation Workflow
A robust validation strategy proceeds from a simple, direct measure of target interaction to a more complex, biologically relevant cellular system. This ensures that observed cellular effects are a direct result of on-target activity.
Caption: A sequential workflow for validating a candidate kinase inhibitor.
Protocol 1: Biochemical Validation of ALK Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against recombinant human ALK kinase and compare it to Crizotinib and Lorlatinib.
Principle: This assay measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption in the presence of an inhibitor indicates that the kinase activity has been blocked. The ADP-Glo™ Kinase Assay (Promega) is a robust platform for this purpose.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The choice of buffer components is critical for optimal enzyme activity.
-
Recombinant ALK: Dilute recombinant human ALK enzyme (e.g., SignalChem #A19-11G) to a working concentration of 2 ng/µL in kinase buffer.
-
ATP Solution: Prepare a 50 µM ATP solution in kinase buffer. This concentration is chosen to be near the Michaelis-Menten constant (Km) for ATP for many kinases, ensuring the assay is sensitive to competitive inhibitors.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution series for Compound X, Crizotinib, and Lorlatinib in 100% DMSO, starting at 1 mM. Then, dilute this series 1:50 in kinase buffer. This intermediate dilution minimizes the final DMSO concentration to ≤1%, preventing solvent-induced artifacts.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound solutions to the appropriate wells. Include "DMSO only" wells as a 100% activity control and "No Enzyme" wells as a 0% activity (background) control.
-
Add 2.5 µL of the working ALK enzyme solution to all wells except the "No Enzyme" control.
-
Initiate the kinase reaction by adding 5 µL of the 50 µM ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader (e.g., Tecan Spark®).
-
-
Data Analysis:
-
Normalize the data using the 100% activity (DMSO) and 0% activity (No Enzyme) controls.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Comparative Biochemical Data
| Compound | Target | IC50 (nM) [Hypothetical Data] | Notes |
| Compound X | ALK (wild-type) | 25.5 | Demonstrates potent biochemical inhibition. |
| Crizotinib | ALK (wild-type) | 20.8 | First-generation benchmark.[5] |
| Lorlatinib | ALK (wild-type) | 1.1 | Third-generation benchmark, known for high potency.[7] |
Protocol 2: Cellular Validation of ALK Target Engagement
Objective: To confirm that Compound X inhibits ALK phosphorylation (target engagement) and downstream signaling in a cancer cell line endogenously expressing an ALK fusion protein.
Principle: Western blotting allows for the direct visualization and quantification of protein phosphorylation. A potent inhibitor will reduce the phosphorylation of ALK and its key downstream effectors, like STAT3, without affecting the total amount of these proteins.
Cell Line: Karpas-299, a human T-cell lymphoma line, is an excellent model as it expresses the NPM-ALK fusion protein and its growth is dependent on ALK activity.[10]
Methodology:
-
Cell Culture and Treatment:
-
Culture Karpas-299 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Seed 2x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a 7-point serial dilution of Compound X, Crizotinib, or Lorlatinib (e.g., 1000 nM down to 0.1 nM) or DMSO vehicle control for 4 hours. A 4-hour treatment is typically sufficient to observe robust inhibition of signaling pathways.
-
-
Protein Extraction:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher). Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay to ensure equal loading.
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-ALK (Tyr1604) (e.g., Cell Signaling Technology #3341)
-
Total ALK (e.g., Cell Signaling Technology #3633)
-
Phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145)
-
Total STAT3 (e.g., Cell Signaling Technology #9139)
-
GAPDH (Loading Control) (e.g., Cell Signaling Technology #5174)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
For each phosphorylation-specific antibody, normalize the signal to its corresponding total protein antibody signal. Then, normalize this ratio to the loading control (GAPDH).
-
Plot the normalized phosphorylation signal versus inhibitor concentration to determine the EC50 for target inhibition.
-
Comparative Cellular Data
| Compound | Endpoint | EC50 (nM) [Hypothetical Data] | Notes |
| Compound X | p-ALK Inhibition (Karpas-299) | 85.2 | Demonstrates good cell permeability and on-target activity. |
| Crizotinib | p-ALK Inhibition (Karpas-299) | 70.1 | Cellular activity is consistent with biochemical potency. |
| Lorlatinib | p-ALK Inhibition (Karpas-299) | 5.3 | High cellular potency reflects its optimized design.[7] |
Discussion and Authoritative Grounding
The validation workflow presented provides a robust, multi-faceted approach to characterizing a novel kinase inhibitor. Our hypothetical data for Compound X positions it as a potent inhibitor of ALK.
-
Biochemical Potency: With an IC50 of 25.5 nM, Compound X demonstrates direct and potent inhibition of the ALK enzyme, comparable to the first-generation inhibitor Crizotinib (20.8 nM).[5] This confirms that the molecule can effectively interact with the ATP-binding site of the kinase.
-
Cellular Efficacy: The cellular assay confirms these findings in a more complex biological context. The EC50 of 85.2 nM for inhibiting ALK phosphorylation in Karpas-299 cells indicates that Compound X has sufficient cell permeability to engage its target inside the cell.[10] The modest shift between the biochemical IC50 and cellular EC50 is expected and reflects factors such as intracellular ATP concentrations and membrane transport.
-
Comparative Benchmarking: When benchmarked against standards, Compound X shows a profile similar to a first-generation inhibitor. It is significantly less potent than the third-generation inhibitor Lorlatinib (biochemical IC50 1.1 nM, cellular EC50 5.3 nM), which was specifically engineered to overcome resistance mutations and has superior potency.[7][11]
References
- 1. Crizotinib - Wikipedia [en.wikipedia.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomarker.onclive.com [biomarker.onclive.com]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole and Quinazoline Inhibitors in Kinase-Driven Pathologies
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. The dysregulation of kinase signaling pathways is a hallmark of numerous cancers and inflammatory diseases. Consequently, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. Among the vast chemical space explored, heterocyclic scaffolds have proven to be exceptionally fruitful. This guide provides an in-depth, objective comparison of two prominent classes of kinase inhibitors: those built upon the pyrazole scaffold and those featuring the quinazoline core.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides actionable protocols, reflecting a field-proven perspective on inhibitor characterization.
Section 1: The Pyrazole Scaffold - A Versatile Kinase Antagonist
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile and privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] In the context of kinase inhibition, the pyrazole core often serves as a bioisosteric replacement for other heterocycles, offering unique advantages in metabolic stability and the ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3]
A prime example is Crizotinib , an oral tyrosine kinase inhibitor (TKI) approved for the treatment of non-small-cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.[4][5] Crizotinib's pyrazole moiety is crucial for its interaction with the hinge region of the ALK kinase domain, effectively blocking the ATP-binding site and inhibiting downstream signaling.[6]
Key Characteristics of Pyrazole Inhibitors:
-
Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, which is a favorable pharmacokinetic property.[3]
-
Versatile Chemistry: The scaffold allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and physical properties.[7]
-
Broad Target Spectrum: Pyrazole-based inhibitors have been developed against a wide range of kinases, including ALK, MET, JAK, and Akt, highlighting their adaptability.[1][2]
Illustrative Signaling Pathway: ALK Inhibition by Crizotinib
The EML4-ALK fusion oncogene leads to constitutive activation of the ALK kinase, driving cell proliferation and survival through pathways like RAS-MAPK and PI3K-AKT. Crizotinib directly inhibits this activity.
Caption: Crizotinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.
Section 2: The Quinazoline Scaffold - A Privileged Structure in Oncology
The quinazoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern targeted cancer therapy.[8] It is particularly renowned for its role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[9] The quinazoline core acts as an ATP mimic, effectively occupying the kinase's active site.[10]
Gefitinib , a first-generation EGFR inhibitor, exemplifies the success of this scaffold.[11][12] It is used to treat NSCLC patients with activating EGFR mutations.[11] The quinazoline core of Gefitinib forms a critical hydrogen bond with the Met793 residue in the hinge region of the EGFR kinase domain, a canonical interaction for this inhibitor class.[9]
Key Characteristics of Quinazoline Inhibitors:
-
Strong Hinge Binding: The nitrogen atoms in the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors, leading to high-affinity binding in the ATP pocket.[9]
-
Proven Clinical Success: Multiple FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are based on the quinazoline scaffold, primarily targeting the ErbB family of receptor tyrosine kinases.[9][12][13]
-
Well-Understood SAR: The structure-activity relationships (SAR) for quinazoline inhibitors are well-documented, providing a solid foundation for the rational design of new derivatives.[14]
Illustrative Signaling Pathway: EGFR Inhibition by Gefitinib
Activating mutations in EGFR lead to its ligand-independent dimerization and autophosphorylation, triggering signaling cascades that promote tumor growth. Gefitinib competitively binds to the ATP-binding site, preventing this activation.[10]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib in the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib for the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quinazoline - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Rigorous Validation of Kinase Inhibitor Screening Results
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen to a validated kinase inhibitor is fraught with potential pitfalls. A "hit" in an initial screen is merely the starting point of a rigorous validation cascade designed to confirm on-target activity, assess selectivity, and ultimately predict clinical success. This guide provides an in-depth comparison of essential validation strategies, moving beyond simple protocols to explain the causal logic behind experimental choices. Our objective is to equip you with the knowledge to design a self-validating experimental workflow, ensuring the scientific integrity of your findings.
The therapeutic promise of kinase inhibitors is immense, but so is the challenge of identifying truly specific and potent molecules.[1][2] The high degree of homology within the ATP-binding site across the human kinome means that off-target effects are a constant concern, potentially leading to misleading biological interpretations or unforeseen toxicities.[3][4] Therefore, a multi-pronged, orthogonal approach to validation is not just best practice; it is a scientific necessity.[5]
The Validation Funnel: From Initial Hit to Confirmed Candidate
The validation process can be conceptualized as a funnel, where a large number of initial hits are subjected to increasingly stringent and physiologically relevant assays. This process systematically eliminates false positives and poorly characterized compounds, allowing resources to be focused on the most promising candidates.
Caption: A typical workflow for the validation of kinase inhibitor screening hits.
Stage 1: Hit Confirmation and Potency Determination
The first crucial step after a primary screen is to confirm that the observed activity is real and to determine the potency of the inhibitor. This is typically achieved by generating a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1]
It is critical, however, not to rely solely on the primary assay format.[6] An orthogonal assay , which measures the same biological event through a different technology, is essential to rule out artifacts.[5][6] For instance, if the primary screen used a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®), a valuable orthogonal approach would be a fluorescence-based assay that directly detects the phosphorylated substrate.[7][8] This cross-validation ensures that the observed inhibition is not due to interference with the detection reagents, such as inhibition of the luciferase enzyme.[8]
Comparison of Primary Hit Confirmation Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures incorporation of radioactive phosphate ([³²P] or [³³P]) into a substrate.[9] | Gold standard for sensitivity and direct measurement.[9][10] | Requires handling of radioactive materials, low throughput. |
| Fluorescence/Luminescence | Measures product formation (e.g., ADP) or ATP depletion.[1][7] | High-throughput, non-radioactive, readily available kits.[7] | Prone to interference from compounds that affect light output.[8] |
| Mobility Shift Assays | Electrophoretic separation of phosphorylated and non-phosphorylated substrates.[11] | High precision, direct measurement of substrate conversion. | Lower throughput than luminescence-based assays. |
Experimental Protocol: Dose-Response Curve using ADP-Glo™ Kinase Assay
-
Compound Preparation : Prepare a serial dilution of the test inhibitor in DMSO. A common starting concentration is 10 mM.[12]
-
Reaction Setup : In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control). Add 2 µL of the target kinase diluted in kinase buffer. To initiate the reaction, add 2 µL of a mixture containing the substrate and ATP (at a concentration close to the Kₘ for the kinase).[12]
-
Incubation : Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[12]
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.[12]
-
Data Acquisition : Measure the luminescence using a plate reader.[12]
-
Data Analysis : Normalize the data to positive (DMSO) and negative (no enzyme or potent inhibitor) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Stage 2: Assessing Specificity and Direct Target Engagement
A potent inhibitor is of little use if it hits dozens of other kinases.[3] Therefore, the next critical stage is to assess the inhibitor's selectivity profile.
Kinase Selectivity Profiling
This involves screening the compound against a large panel of kinases, ideally representing the entire human kinome.[1] This can be done at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets, followed by full IC50 determination for any kinases that show significant inhibition.[3] The results are often visualized as a dendrogram, providing a clear picture of the inhibitor's selectivity. Quantifying selectivity can be done using metrics like the Selectivity Score (S-score) or Gini coefficient.[3][11]
Biophysical Assays for Direct Binding
While biochemical assays measure the inhibition of catalytic activity, biophysical assays directly confirm the physical interaction between the inhibitor and the kinase. This is a crucial validation step to ensure the compound is not acting through an indirect mechanism.
Comparison of Biophysical Methods
| Method | Principle | Key Output | Advantages |
| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature (Tm) upon ligand binding.[11][13] | ΔTm | High-throughput, cost-effective.[13] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a ligand binds to an immobilized protein.[1] | K₋, k₋ₒₙ, k₋ₒff | Real-time kinetics, no labeling required.[1] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[1] | K₋, ΔH, ΔS | Gold standard for thermodynamics, provides a complete thermodynamic profile.[1] |
These methods provide orthogonal evidence of direct target engagement and can reveal important information about the binding mechanism and kinetics.[1]
Stage 3: Validation in a Cellular Context
A compound that is potent and selective in a biochemical or biophysical setting may fail in a cellular environment.[14] Factors such as cell permeability, efflux pumps, intracellular ATP concentrations (which are typically in the millimolar range and can outcompete ATP-competitive inhibitors), and the presence of scaffolding proteins can all dramatically affect an inhibitor's efficacy.[6][11][15] Therefore, validating target engagement and functional activity in live cells is a non-negotiable step.
Cellular Target Engagement Assays
These innovative assays confirm that the inhibitor can reach its target within the complex milieu of a living cell and bind to it.
Caption: Key differences between biochemical and cellular assay environments.
Comparison of Cellular Target Engagement Methods
| Method | Principle | Key Output | Advantages |
| NanoBRET™ Target Engagement | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer in live cells.[16][17] | Apparent cellular affinity (IC50), residence time.[16] | Quantitative, high-throughput, measures binding in live cells.[16][17] |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein in intact cells or lysates upon ligand binding.[5][18] | Thermal shift | Label-free, applicable to native proteins.[18] |
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation : Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.[16]
-
Assay Setup : Plate the transfected cells in a 384-well plate. Add the NanoBRET™ tracer and varying concentrations of the test inhibitor.
-
Incubation : Incubate the plate under standard cell culture conditions to allow the inhibitor and tracer to reach equilibrium.
-
Signal Detection : Add the NanoBuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis : Calculate the BRET ratio. Plot the ratio against the inhibitor concentration to determine the cellular IC50 value, which reflects the compound's apparent affinity for the target in a physiological context.[16]
Functional Cellular Assays
The ultimate proof of an inhibitor's utility is its ability to modulate a downstream signaling pathway. Functional assays measure the biological consequences of target inhibition.
-
Phosphorylation Assays : These assays, often performed by Western blotting or cell-based ELISA, measure the phosphorylation status of a known downstream substrate of the target kinase.[12][17] A successful inhibitor will decrease the phosphorylation of the substrate in a dose-dependent manner.[12]
-
Cell Proliferation Assays : For kinases involved in cell growth and survival (e.g., oncogenic kinases), a key functional readout is the inhibition of cancer cell proliferation.[17] Assays like the BaF3 cell transformation assay can be used, where cell survival is dependent on the activity of the target kinase.[17]
Conclusion: An Integrated and Self-Validating Approach
The validation of a kinase inhibitor is not a linear checklist but an integrated, iterative process. Discrepancies between biochemical and cellular data are not failures but opportunities to understand a compound's properties more deeply.[14][15] For instance, a large rightward shift in potency from a biochemical to a cellular assay may indicate poor permeability or high competition from intracellular ATP.[11][19]
By employing a suite of orthogonal assays—spanning biochemical, biophysical, and cellular methods—researchers can build a robust, multi-faceted case for the specificity and efficacy of their inhibitor. This rigorous, self-validating approach is fundamental to minimizing the risk of late-stage failure and is the hallmark of sound scientific practice in drug discovery.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Pyrazole Compound Experiments
For researchers and drug development professionals, pyrazole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The inherent value of these compounds, however, is directly tied to the ability to reliably and reproducibly synthesize and characterize them. Inconsistencies in experimental outcomes not only impede scientific progress but also introduce significant risks in the drug development pipeline.
This guide provides an in-depth comparison of common experimental protocols for pyrazole compounds, moving beyond a simple recitation of steps to explain the underlying causality of experimental choices. We will explore the critical factors that govern reproducibility, from synthetic strategy to final analytical validation, equipping you with the field-proven insights necessary to produce trustworthy and repeatable results.
Part 1: The Synthetic Challenge - Navigating the Complexities of Pyrazole Formation
The synthesis of the pyrazole ring, most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (the Knorr synthesis), is deceptively simple in principle but fraught with challenges in practice.[4][5] Achieving reproducible yields and purity hinges on controlling several key variables.
The Pervasive Issue of Regioselectivity
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of regioisomeric mixtures is one of the most significant hurdles to reproducibility.[4][6] The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to two different product isomers that are often difficult to separate.
Causality: The regiochemical outcome is dictated by a delicate balance of steric and electronic factors in both reactants, as well as the reaction conditions. For instance, acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[6]
Mitigation Strategies:
-
Solvent Selection: The choice of solvent can profoundly influence regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve selectivity in some cases.[6]
-
pH Control: Careful adjustment and buffering of the reaction pH can steer the reaction towards the desired isomer.[6]
-
Structural Modification: Introducing bulky substituents on either reactant can create a steric bias, favoring the formation of a single regioisomer.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyrazole-Based FLT3 Inhibitors for Acute Myeloid Leukemia
A Senior Application Scientist's Guide to Navigating the Landscape of FLT3-Targeted Therapies
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML) and the Rise of Pyrazole-Based Inhibitors
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2][3] A significant driver of AML pathogenesis is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, occurring in approximately 30% of AML patients.[1][4][5] These mutations, most commonly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor.[6][7] This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells and is associated with a poor prognosis.[3][6][7]
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry for the development of protein kinase inhibitors due to its favorable physicochemical and pharmacokinetic properties.[4][8] This has led to the development of a new generation of potent and selective pyrazole-based FLT3 inhibitors that have shown significant promise in the treatment of FLT3-mutated AML.[4][8] This guide provides a head-to-head comparison of key pyrazole-based FLT3 inhibitors, offering insights into their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
The FLT3 Signaling Pathway and Mechanism of Inhibition
Under normal physiological conditions, the FLT3 receptor is activated upon binding of its ligand, leading to dimerization and autophosphorylation of the kinase domains. This initiates downstream signaling cascades, primarily the RAS/RAF/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for the proliferation, differentiation, and survival of hematopoietic progenitor cells.[6][9] In FLT3-mutated AML, the receptor is constitutively active, leading to ligand-independent signaling and leukemogenesis.[6][8]
Pyrazole-based FLT3 inhibitors are designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[10] This ultimately leads to the inhibition of proliferation and induction of apoptosis in FLT3-mutated leukemic cells.[10]
Caption: FLT3 signaling pathway and the point of intervention for pyrazole-based inhibitors.
Head-to-Head Comparison of Key Pyrazole-Based FLT3 Inhibitors
The landscape of pyrazole-based FLT3 inhibitors is dominated by several key players, each with distinct characteristics. This section provides a comparative overview of quizartinib, crenolanib, and gilteritinib, which are among the most clinically advanced inhibitors.
| Feature | Quizartinib (AC220) | Crenolanib | Gilteritinib (ASP2215) |
| Binding Mode | Type II (binds to inactive conformation)[11] | Type I (binds to active and inactive conformations)[12][13] | Type I (binds to active and inactive conformations)[12][14] |
| FLT3-ITD Activity | Potent inhibitor[10][15] | Potent inhibitor[16][17] | Potent inhibitor[5][14] |
| FLT3-TKD Activity | Limited activity[11] | Potent inhibitor[12][16][17] | Potent inhibitor[5][12][14] |
| c-KIT Inhibition | Significant[15] | Spares wild-type KIT[16] | Weaker activity[5] |
| FDA Approval Status | Approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy[3][18] | Investigational, has received FDA fast track designation[19] | Approved for relapsed or refractory FLT3-mutated AML[4][14][20] |
| Key Clinical Trial(s) | QuANTUM-First[21] | Phase I/II trials[16][19] | ADMIRAL[4][14], Phase II (vs. Midostaurin)[22] |
Causality Behind Experimental Choices: The classification of inhibitors as Type I or Type II is fundamental to understanding their spectrum of activity. Type II inhibitors like quizartinib are designed to stabilize the inactive "DFG-out" conformation of the kinase. While highly potent against FLT3-ITD, this mechanism renders them less effective against TKD mutations that favor the active "DFG-in" conformation.[11] In contrast, Type I inhibitors such as crenolanib and gilteritinib bind to the active conformation, allowing them to inhibit both ITD and TKD mutants.[12][19] This broader activity is a key advantage in a clinical setting where resistance can emerge through secondary TKD mutations.
The selectivity against c-KIT is another critical differentiator. Off-target inhibition of c-KIT can lead to myelosuppression, a significant dose-limiting toxicity.[4] The development of inhibitors like crenolanib, which spare wild-type c-KIT, represents a rational design approach to improve the therapeutic window.[16]
Experimental Protocols for Evaluating FLT3 Inhibitors
The preclinical evaluation of FLT3 inhibitors relies on a series of robust in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the FLT3 kinase.
Principle: This biochemical assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the recombinant FLT3 kinase domain. The ADP-Glo™ Kinase Assay is a commonly used method that quantifies the amount of ADP produced during the kinase reaction as a measure of kinase activity.[23]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., pyrazole-based inhibitor) and a known positive control inhibitor (e.g., Midostaurin) in kinase buffer.[23]
-
Dilute recombinant FLT3-ITD kinase, a suitable substrate (e.g., a synthetic peptide), and ATP to their final concentrations in kinase buffer.[23]
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound or control, the FLT3-ITD kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP and incubate for a specified time (e.g., 30 minutes) at room temperature.[23]
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[23]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Anti-Proliferative Assay
Objective: To determine the effect of a FLT3 inhibitor on the proliferation of AML cells harboring FLT3 mutations.
Principle: This cell-based assay measures the viability of AML cell lines (e.g., MV4-11, which is FLT3-ITD positive) after treatment with the inhibitor.[23] The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture FLT3-mutated AML cells (e.g., MV4-11) and a FLT3-wild type control cell line (e.g., HL-60) under standard conditions.[24]
-
Seed the cells into 96-well plates at a predetermined density.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[23]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that reduces cell viability by 50%.
-
In Vivo Efficacy: Xenograft Models
To assess the anti-leukemic activity of pyrazole-based FLT3 inhibitors in a more physiologically relevant context, in vivo xenograft models are employed.[5] In a disseminated leukemia model, immunodeficient mice are injected intravenously with FLT3-mutated AML cells.[5] Treatment with the inhibitor is then initiated, and key endpoints such as overall survival and the percentage of human leukemic cells in the peripheral blood and bone marrow are monitored.[5] These studies are crucial for establishing a rationale for clinical development.
Clinical Landscape and Future Directions
The clinical development of pyrazole-based FLT3 inhibitors has significantly advanced the treatment paradigm for FLT3-mutated AML. Gilteritinib has demonstrated a survival advantage over salvage chemotherapy in the relapsed/refractory setting, leading to its FDA approval.[14] More recently, quizartinib, in combination with standard chemotherapy, has shown a significant improvement in overall survival for newly diagnosed FLT3-ITD positive AML patients.[18]
Despite these successes, challenges remain, including the development of resistance.[4][25] Mechanisms of resistance can involve the acquisition of secondary mutations in the FLT3 gene or the activation of bypass signaling pathways.[10][25] The development of next-generation inhibitors and combination therapies are key strategies to overcome resistance. For instance, the combination of crenolanib with chemotherapy is being explored in clinical trials.[19][26]
The future of FLT3-targeted therapy in AML will likely involve a more personalized approach, with the choice of inhibitor guided by the specific FLT3 mutation profile of the patient. Furthermore, the exploration of novel pyrazole-based scaffolds continues, with the aim of identifying compounds with improved potency, selectivity, and resistance profiles.[1][2][8]
Conclusion
Pyrazole-based FLT3 inhibitors represent a major breakthrough in the targeted therapy of FLT3-mutated AML. A thorough understanding of their distinct mechanisms of action, selectivity profiles, and clinical efficacy is paramount for researchers and clinicians. The head-to-head comparison provided in this guide, along with the detailed experimental protocols, offers a framework for the continued development and optimal clinical application of this important class of anti-cancer agents. The ongoing research into next-generation inhibitors and combination strategies holds the promise of further improving outcomes for patients with this aggressive leukemia.
References
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 11. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crenolanib - Wikipedia [en.wikipedia.org]
- 14. oaepublish.com [oaepublish.com]
- 15. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quizartinib - Wikipedia [en.wikipedia.org]
- 19. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 20. Tale of Two FLT3 Inhibitors in AML: Gilteritinib and Quizartinib - The ASCO Post [ascopost.com]
- 21. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 22. Results of a Phase II study of gilteritinib versus midostaurin in newly diagnosed FLT3-mutated AML | VJHemOnc [vjhemonc.com]
- 23. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 24. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ashpublications.org [ashpublications.org]
Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 4-amino-1-methyl-1H-pyrazole-3-carboxamide against the Approved Drug Midostaurin in the Context of Acute Myeloid Leukemia
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the novel compound 4-amino-1-methyl-1H-pyrazole-3-carboxamide, hereafter referred to as Compound X, against the approved multi-kinase inhibitor, Midostaurin. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, including several kinase inhibitors used in oncology.[1][2][3][4][5] This guide will focus on the evaluation of Compound X as a potential therapeutic for Acute Myeloid Leukemia (AML), a disease where mutations in the Fms-like tyrosine kinase 3 (FLT3) gene are common and targeted therapies have shown clinical benefit.[6][7][8]
Recent studies have highlighted that derivatives of 1H-pyrazole-3-carboxamide can act as potent inhibitors of both FLT3 and cyclin-dependent kinases (CDKs).[6][7][8][9][10] This dual inhibitory activity presents a promising strategy for overcoming resistance and improving patient outcomes in AML. This guide will therefore present a hypothetical yet scientifically rigorous head-to-head comparison of Compound X and Midostaurin, a first-generation FLT3 inhibitor approved for newly diagnosed FLT3-mutant AML.[6]
The Rationale for Targeting FLT3 in Acute Myeloid Leukemia
Acute Myeloid Leukemia is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell proliferation and contributing to a poor prognosis.
The clinical significance of FLT3 as a therapeutic target is well-established. The approval of Midostaurin for use in combination with standard chemotherapy for adult patients with newly diagnosed FLT3-mutated AML validated this approach. However, challenges such as acquired resistance and incomplete responses necessitate the development of next-generation inhibitors with improved potency, selectivity, and the ability to target resistance mutations.[11]
Proposed Mechanism of Action for Compound X
Based on the extensive literature on aminopyrazole carboxamide derivatives, we hypothesize that Compound X acts as a potent, ATP-competitive inhibitor of both wild-type and mutated forms of FLT3.[6][7][8][9][10] The core pyrazole-3-carboxamide scaffold is anticipated to form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for this class of inhibitors.[7] Furthermore, we propose that Compound X may also exhibit inhibitory activity against CDKs, such as CDK2 and CDK4, which could provide a synergistic anti-leukemic effect by inducing cell cycle arrest and apoptosis.[6][7]
Below is a diagram illustrating the proposed dual-targeting mechanism of Compound X on the FLT3 and CDK signaling pathways.
Caption: Proposed dual inhibition of FLT3 and CDK pathways by Compound X.
Experimental Protocols for Comparative Benchmarking
To objectively compare the performance of Compound X with Midostaurin, a series of in vitro and in vivo experiments are proposed. The following protocols are designed to be self-validating by including appropriate controls and established methodologies.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Compound X and Midostaurin against wild-type FLT3, FLT3-ITD, and a panel of other relevant kinases to assess potency and selectivity.
Methodology:
-
Reagents: Recombinant human kinases (FLT3, FLT3-ITD, CDK2, CDK4, etc.), ATP, appropriate peptide substrates, Compound X, and Midostaurin.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be used to measure kinase activity.
-
Procedure:
-
Prepare a serial dilution of Compound X and Midostaurin in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and add the detection reagents.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis: The raw data will be converted to percent inhibition, and the IC50 values will be calculated using a four-parameter logistic model.
Caption: Workflow for the in vitro kinase inhibition assay.
Objective: To evaluate the anti-proliferative activity of Compound X and Midostaurin in AML cell lines with different FLT3 mutation statuses.
Methodology:
-
Cell Lines:
-
MV4-11 (homozygous for FLT3-ITD)
-
MOLM-13 (heterozygous for FLT3-ITD)
-
RS4;11 (wild-type FLT3)
-
-
Assay Principle: A cell viability assay, such as CellTiter-Glo®, will be used to measure the number of viable cells in culture.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of Compound X or Midostaurin for 72 hours.
-
Add the CellTiter-Glo® reagent and measure luminescence.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values for each compound in each cell line.
Objective: To assess the in vivo anti-tumor efficacy of Compound X compared to Midostaurin in a xenograft mouse model of AML.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) will be used.
-
Xenograft Establishment: Inject MV4-11 cells subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established, randomize the mice into treatment groups:
-
Vehicle control
-
Compound X (at various doses)
-
Midostaurin (at a clinically relevant dose)
-
-
Endpoints:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-FLT3).
-
-
Data Analysis: Compare tumor growth inhibition between the treatment groups.
Data Presentation and Interpretation
The data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative In Vitro Kinase Inhibition Profile (Hypothetical Data)
| Kinase Target | Compound X (IC50, nM) | Midostaurin (IC50, nM) |
| FLT3 (Wild-Type) | 0.5 | 11 |
| FLT3-ITD | 0.1 | 2 |
| CDK2 | 5.2 | >1000 |
| CDK4 | 8.1 | >1000 |
| c-KIT | 50 | 9 |
| VEGFR2 | 150 | 100 |
Table 2: Comparative Anti-proliferative Activity in AML Cell Lines (Hypothetical Data)
| Cell Line (FLT3 Status) | Compound X (GI50, nM) | Midostaurin (GI50, nM) |
| MV4-11 (FLT3-ITD) | 1.5 | 10 |
| MOLM-13 (FLT3-ITD) | 2.8 | 15 |
| RS4;11 (FLT3-WT) | 500 | 800 |
Interpretation of Hypothetical Data:
The hypothetical data presented in Tables 1 and 2 suggest that Compound X is a more potent and selective inhibitor of FLT3-ITD compared to Midostaurin. The added activity against CDK2 and CDK4 could also contribute to its superior anti-proliferative effects in FLT3-mutated AML cell lines. The lower activity against c-KIT compared to Midostaurin might translate to a more favorable safety profile, as c-KIT inhibition is associated with certain side effects.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking the novel compound, this compound (Compound X), against the approved drug Midostaurin for the treatment of FLT3-mutated AML. The proposed experimental framework, grounded in established scientific methodologies, provides a robust platform for evaluating the therapeutic potential of Compound X.
The aminopyrazole carboxamide scaffold represents a promising starting point for the development of next-generation kinase inhibitors.[6][7][12] Should the experimental data align with the hypothetical results presented, Compound X would warrant further preclinical development, including detailed pharmacokinetic and toxicological studies, with the ultimate goal of advancing it to clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 10. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-amino-1-methyl-1H-pyrazole-3-carboxamide
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their application but also in their disposal. This guide provides a detailed protocol for the proper handling and disposal of 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 3920-40-9), a heterocyclic amide compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
The core principle guiding this protocol is that all chemical waste must be handled as hazardous unless definitively proven otherwise. Given the hazard profile of analogous chemical structures, this compound must be managed as regulated hazardous waste.
Hazard Assessment and Waste Characterization
Anticipated Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[2][3]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[4] This can be based on whether the waste is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[5] Based on its irritant properties, this compound should be presumed to meet the criteria for hazardous waste.
| Safety & Disposal Parameters | Guideline / Data | Source |
| GHS Hazard Codes | H315, H319, H335 | [2] |
| Signal Word | Warning | [1][2] |
| Required PPE | Chemical-resistant gloves, safety goggles/eyeshields, lab coat, N95 dust mask | [1][6] |
| Waste Classification | Hazardous Chemical Waste | [7] |
| Disposal Method | Licensed Hazardous Waste Contractor / Institutional EHS | [7][8] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | [7][9][8] |
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE is the first line of defense against chemical exposure. The causality is direct: creating a physical barrier prevents the chemical from coming into contact with your skin, eyes, or respiratory system.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately and laundered separately before reuse.[6][8]
-
Respiratory Protection: All handling and weighing of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[6][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[10]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for waste management, ensuring that waste is properly segregated, contained, and documented from the point of generation to its final disposal.
Step 1: Waste Segregation
Immediately upon generation, the waste must be segregated. This is a critical control point to prevent unintended chemical reactions and to ensure proper disposal routing.
-
Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated items (e.g., weigh boats, contaminated paper towels, gloves), and place them in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with other waste streams, such as halogenated or non-halogenated solvents, unless specifically approved by your institution's Environmental Health & Safety (EHS) office.[11]
Step 2: Containerization
Proper containerization prevents leaks and ensures the safety of personnel handling the waste.
-
Select a Compatible Container: Use a container made of a material chemically compatible with the waste (e.g., high-density polyethylene - HDPE). The container must be in good condition with a secure, tightly-fitting lid.[7][9]
-
Leave Headspace: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[9]
-
Keep Closed: The waste container must be kept closed at all times except when waste is actively being added.[11]
Step 3: Labeling
Accurate labeling is a regulatory requirement and is essential for safe handling and disposal.
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as you begin adding waste.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant").
-
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area must be:
-
Secure and Ventilated: Located in a secure, well-ventilated area, away from general laboratory traffic.[7]
-
Segregated: Kept away from incompatible materials, particularly strong oxidizing agents.[9]
-
Contained: Stored within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[9]
Step 5: Final Disposal
-
Contact EHS: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] Provide them with the full chemical name and any available safety information.
-
Regulatory Compliance: The disposal must be conducted at an approved treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations.[8]
The entire disposal workflow is designed to create a clear, auditable trail, ensuring regulatory compliance and safety at every stage.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial to mitigate harm.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Ventilate: Ensure the area is well-ventilated and remove all sources of ignition.[10]
-
Contain: For minor spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Avoid generating dust.[6]
-
Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled container for disposal as hazardous waste.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[10] Equipment used for cleanup should be decontaminated after use.[6]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[6][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
References
- 1. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96 139756-02-8 [sigmaaldrich.com]
- 2. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 5. epa.gov [epa.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 4-amino-1-methyl-1H-pyrazole-3-carboxamide
A Researcher's Guide to Safely Handling 4-amino-1-methyl-1H-pyrazole-3-carboxamide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, this compound, a substituted pyrazolecarboxamide, holds significant interest. Ensuring the safety of the researchers handling such compounds is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven best practices. Our goal is to empower you with the knowledge to work safely and effectively, making your laboratory a bastion of both discovery and safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the potential hazards is crucial. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][4]
Given its powdered form, there is a significant risk of aerosolization, leading to inhalation or inadvertent contact with skin and eyes.[5] A comprehensive risk assessment should be conducted before any procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5][6] | To prevent skin contact and subsequent irritation. Disposable gloves should be changed immediately if contaminated.[5] |
| Eye Protection | Tightly fitting safety goggles with side-shields or chemical safety goggles.[2][7] A face shield may be required for splash hazards.[5][6] | To protect against dust particles and potential splashes that can cause serious eye irritation. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned.[6][7] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or adequate, a NIOSH-approved respirator with a particulate filter is necessary.[2][5][7] | To prevent inhalation of aerosolized particles that can cause respiratory tract irritation.[1][4] |
Engineering Controls: Creating a Safe Environment
Engineering controls are the most effective way to minimize exposure. All handling of this compound powder should be performed within a certified chemical fume hood to control airborne particles.[5] Ensure the fume hood has adequate airflow and is functioning correctly before starting any work. An eyewash station and safety shower must be readily accessible.
Safe Handling and Operational Plan: A Step-by-Step Guide
Adherence to a strict operational plan is critical for minimizing risk.
Preparation:
-
Designate a Workspace : Clearly designate an area for handling the compound, preferably within a fume hood.
-
Assemble Materials : Before handling the compound, gather all necessary equipment, including spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[5]
-
Review Safety Data Sheet (SDS) : Always have the SDS readily available for quick reference.
Handling Procedure:
-
Weighing : When weighing the compound, use a tared weigh boat and handle the container with care to minimize the generation of dust.[5][8]
-
Transfer : Slowly and carefully transfer the weighed solid into the reaction vessel.
-
Dissolving : Add the desired solvent to the vessel to dissolve the compound.
-
Post-Handling : After use, ensure the container is securely sealed and stored in a cool, dry, and well-ventilated place.
Personal Hygiene:
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Contaminated work clothes should be laundered separately from other clothing.[8][9]
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area and alert your supervisor.[7]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, use dry cleanup procedures to avoid generating dust.[8] Sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal.[8][10]
-
Decontamination : Clean the spill area thoroughly with soap and water.[8]
First Aid Measures:
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][11]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.[5]
Waste Categorization: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[5]
Disposal Protocol:
-
Contaminated Solid Waste : Place all contaminated solid waste in a clearly labeled, sealed, and suitable container for chemical waste.[7][11]
-
Unused Compound : Unused or waste this compound should be disposed of in its original container or a suitable, labeled waste container.
-
Licensed Disposal Company : All waste must be disposed of through a licensed waste disposal company, following all local, state, and federal regulations.[12]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-氨基-1-甲基-3-正丙基吡唑-5-甲酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. biosynth.com [biosynth.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
